Hexa-1,3-diene
Description
Historical Context and Evolution of Diene Chemistry Research
The study of dienes is deeply rooted in the history of organic chemistry. Early investigations into the structure and reactivity of unsaturated hydrocarbons laid the groundwork for understanding these complex systems. A significant milestone in the evolution of diene chemistry was the discovery of the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to create a cyclohexene (B86901) derivative. murov.infosci-hub.se This reaction, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950, provided a powerful tool for the synthesis of six-membered rings and has been instrumental in the total synthesis of numerous complex natural products. nobelprize.org
The development of spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, further revolutionized diene research, allowing for detailed structural elucidation and the study of conformational isomers, such as the s-cis and s-trans conformations of conjugated dienes. libretexts.org The s-trans conformation is generally more stable, but the s-cis conformation is crucial for participation in Diels-Alder reactions. libretexts.org
Significance of Conjugated Diene Systems in Modern Chemical Science
Conjugated dienes, including Hexa-1,3-diene, are of immense importance in modern chemical science due to their versatile reactivity. slideshare.net They are fundamental building blocks in organic synthesis, participating in a wide array of reactions beyond the Diels-Alder reaction, such as electrophilic additions and polymerization. doubtnut.com The unique electronic properties of conjugated systems also make them valuable in materials science, with applications in the development of synthetic rubbers, polymers, and resins. chemicals.co.ukguidechem.com
The 1,3-butadiene (B125203) motif, the core structure of conjugated dienes, is a common feature in many biologically active natural products and pharmaceutical candidates. nih.gov Furthermore, the ability to control the stereochemistry of reactions involving dienes is crucial, as the configuration of the resulting products can significantly impact their biological activity and physical properties. nih.gov
Methodological Approaches in Diene Research
The investigation of conjugated dienes employs a diverse range of methodological approaches. Spectroscopic methods are indispensable for characterization. For instance, the presence of conjugated dienes can be identified by their absorption of ultraviolet (UV) light; conjugated dienes are formed during the initial stages of the oxidation of unsaturated fatty acids and absorb light at 234 nm. scirp.org
Gas chromatography (GC) coupled with various detectors is another powerful tool. While GC with a flame ionization detector (GC-FID) can be used for small conjugated dienes, more advanced techniques like GC-mass spectrometry (GC-MS) are often required for the identification and quantification of larger or more complex dienes. google.com Chemical derivatization, for example with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), can be used to selectively react with conjugated dienes, allowing for their quantification by GC with a nitrogen-selective detector. google.com
Computational chemistry plays an increasingly important role in understanding the structure, stability, and reactivity of dienes. Theoretical calculations can provide insights into reaction mechanisms, transition state energies, and the relative stabilities of different isomers and conformations.
Current Research Frontiers in Conjugated Diene Chemistry
Current research in conjugated diene chemistry is focused on several key areas, including the development of new and more efficient synthetic methods, the exploration of novel reactivity, and the application of dienes in the synthesis of complex molecules and materials.
Recent advances in synthesis include:
Palladium-catalyzed sequential dehydrogenation of free aliphatic acids to produce diverse E,E-1,3-dienes. nih.gov
Nickel-catalyzed reductive coupling of internal alkynes to generate highly substituted conjugated dienes. snnu.edu.cn
Transition metal-catalyzed C-H activation and functionalization of alkenes to construct 1,3-diene moieties. nih.gov
A significant area of contemporary research is the development of stereoselective reactions. The ability to control the regio- and stereoselectivity of diene functionalization is critical for the synthesis of specific isomers of complex target molecules. oup.comnih.gov This includes the development of catalytic systems for the asymmetric synthesis of chiral products from dienes. researchgate.net For example, the atroposelective synthesis of axially chiral styrenes with a conjugated 1,3-diene scaffold has been achieved through a palladium(II)-catalyzed thioether-directed C-H olefination. bohrium.com
Furthermore, the unique reactivity of conjugated dienes continues to be explored in the context of developing novel transformations, such as the regioselective oxidative cleavage of unsymmetrical conjugated dienes to access α,β-unsaturated nitriles. rsc.org The application of dienes in polymerization continues to be a major field of research, with a focus on developing catalysts that allow for precise control over the polymer's stereostructure, leading to materials with tailored properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
42296-74-2 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
hexa-1,3-diene |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3 |
InChI Key |
AHAREKHAZNPPMI-UHFFFAOYSA-N |
SMILES |
CCC=CC=C |
Canonical SMILES |
CCC=CC=C |
physical_description |
Hexadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Hexa 1,3 Diene and Its Derivatives
Stereoselective Synthesis Routes to Geometric Isomers
The stereochemistry of 1,3-dienes profoundly influences their physical and biological properties, as well as the outcome of subsequent chemical transformations. mdpi.com The development of synthetic methods that are highly stereoselective is therefore of paramount importance. mdpi.com Traditional approaches have often relied on olefination reactions and transition-metal-catalyzed cross-couplings of pre-functionalized partners with defined stereochemistry. mdpi.comnih.gov
Synthetic Strategies for (E)-Hexa-1,3-diene and Related (E)-Dienes
The synthesis of dienes with an (E) or trans configuration is commonly achieved through various established and modern organic reactions.
One widely used method is the Julia-Kocienski olefination , which generally yields dienes with a predominant (E)-configuration at the newly formed double bond. mdpi.com Another effective strategy involves the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, which provides (E)-1,3-dienes with excellent stereoselectivity under mild, base-free conditions. organic-chemistry.org
Lithiated allylic phosphonates also undergo efficient olefination with aldehydes to produce terminal 1,3-dienes with high selectivity for the E-isomer. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in this context. For instance, the oxidative Heck reaction can produce stereodefined conjugated dienes by suppressing palladium-hydride isomerizations that would otherwise scramble the geometry. organic-chemistry.org Similarly, the palladium-catalyzed coupling of air-stable potassium (E)-alkenyltrifluoroborates with (E)-alkenyl bromides stereoselectively yields (E,E)-dienes. organic-chemistry.org
Table 1: Selected Methodologies for (E)-Diene Synthesis
| Methodology | Reactants | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Julia-Kocienski Olefination | Aldehydes, Sulfones | Base | Generally high (E)-selectivity. | mdpi.com |
| Lewis Acid-Promoted Addition | Aldehydes, 1,3-bis(silyl)propenes | Lewis Acid (e.g., BF₃·OEt₂) | Mild, base-free, excellent stereoselectivity. | organic-chemistry.org |
| Phosphonate Olefination | Aldehydes, Lithiated allylic phosphonates | HMPA | High (E)-selectivity for terminal dienes. | organic-chemistry.org |
| Oxidative Heck Reaction | Vinyl boronic esters, Terminal olefins | Pd(II)/Sulfoxide | Suppresses isomerization, maintains stereodefinition. | organic-chemistry.org |
| Suzuki Coupling | (E)-Alkenyltrifluoroborates, (E)-Alkenyl bromides | Palladium catalyst | Stereospecific coupling with retention of geometry. | organic-chemistry.org |
Synthetic Strategies for (Z)-Hexa-1,3-diene and Related (Z)-Dienes
The synthesis of (Z) or cis dienes is often more challenging. However, several stereoselective methods have been developed.
A modified Wittig reaction , followed by a double-bond isomerization sequence, can generate (Z)-dienes stereoselectively. mdpi.com Another powerful technique is the Suzuki cross-coupling reaction . For example, a (Z)-selective vinyl-triflation of α-alkoxyacetoaldehydes, followed by a Suzuki coupling, provides a route to (Z)-dienes. mdpi.com
A dual catalytic system employing copper hydride (CuH) and palladium has emerged as a highly effective method for producing substituted Z-1,3-dienes. mit.eduacs.orgresearchgate.net This approach utilizes the hydroalkenylation of alkynes with enol triflates, where an in situ generated, geometrically pure vinyl-copper(I) species reacts to form Z,Z- or Z,E-1,3-dienes with excellent stereoselectivity. mit.eduacs.org This method is particularly valuable for synthesizing highly substituted Z-dienes that are difficult to access via other routes. mit.eduresearchgate.net Additionally, ruthenium-catalyzed alkene-alkyne coupling can be tailored to generate 1,3-dienes as the Z,Z-isomer. organic-chemistry.org
Mixed Isomer Production and Separation Techniques
In some synthetic preparations, mixtures of (E) and (Z) isomers of hexa-1,3-diene are unavoidably formed. For instance, certain elimination reactions or catalytic processes may lack complete stereocontrol, leading to a product mix.
Once a mixture of isomers is produced, separation is necessary to obtain the pure geometric isomer. Advances in chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are effective for separating isomers on an analytical and preparative scale.
Alternatively, chemical methods can be employed to convert an isomer mixture into a single, desired isomer. A notable approach is the cobalt-catalyzed geometrical isomerization of E/Z mixtures of 1,3-dienes. organic-chemistry.org Using a cobalt(II) chloride precatalyst with a specific amido-diphosphine-oxazoline ligand, these mixtures can be transformed to afford the thermodynamically more stable (E)-isomer with high stereoselectivity. organic-chemistry.org
Catalytic Synthesis Approaches
Catalysis offers powerful, atom-economical routes to this compound and its derivatives, often under mild conditions with high selectivity. rsc.org Both transition metals and, more recently, organocatalysts have been employed to achieve this goal.
Transition-Metal Catalyzed Routes (e.g., Palladium, Ruthenium, Cobalt)
Transition metals are at the forefront of catalytic diene synthesis, enabling a wide array of transformations. rsc.org
Palladium: Palladium catalysis is exceptionally versatile for forming conjugated dienes. The Heck reaction , which couples vinyl halides with alkenes, is a classic example. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are highly effective and stereospecific, allowing the geometry of the starting alkenyl partners to be retained in the final diene product. organic-chemistry.orgmdpi.com More recent developments include palladium-catalyzed three-component reactions of allenes, aryl iodides, and diazo compounds, which furnish 1,3-dienes as single stereoisomers. mdpi.comresearchgate.net Palladium catalysts also enable the redox-neutral dienylation of propargylic esters to deliver diversely functionalized 1,2,4-trisubstituted 1,3-dienes with excellent chemo-, regio-, and stereoselectivity. chinesechemsoc.org
Ruthenium: Ruthenium catalysts are particularly effective in metathesis and coupling reactions. Enyne metathesis, catalyzed by Grubbs-type ruthenium catalysts, can produce 1,3-dienes. organic-chemistry.orgmdpi.com Ruthenium complexes also catalyze the coupling of alkynes with ethylene (B1197577) to synthesize 1,3-dienes. organic-chemistry.org An oxidative cross-coupling reaction between activated olefins and vinyl boronates using a [RuCl₂(p-cymene)]₂ catalyst yields (E,E)-1,3-dienes with exclusive stereoselectivity under mild, base-free conditions. organic-chemistry.org Furthermore, ruthenium can catalyze the addition of two carbene units to an alkyne in a single step to form functionalized conjugated dienes. acs.org
Cobalt: Cobalt catalysts have been used for the [2+2+2] cycloaddition of alkynes and 1,3-dienes to yield vinyl-substituted cyclohexa-1,3-dienes. thieme-connect.com Cobalt complexes can also catalyze the multipositional isomerization of conjugated dienes from an E/Z mixture to afford products with excellent E,E stereoselectivity. organic-chemistry.org Additionally, cobalt catalysis enables the regioselective dimethylcyclopropanation of 1,3-dienes and the reductive coupling of 1,3-dienes with aldehydes. nih.govresearchgate.net
Table 2: Overview of Transition-Metal Catalyzed Routes to Dienes
| Metal | Reaction Type | Substrates | Key Feature | Reference(s) |
|---|---|---|---|---|
| Palladium | Heck Coupling | Vinyl halides, Alkenes | C-C bond formation at an sp² carbon. | organic-chemistry.org |
| Suzuki Coupling | Alkenylboronic acids/esters, Alkenyl halides | Stereospecific, high functional group tolerance. | mdpi.comorganic-chemistry.org | |
| Dienylation | Propargylic esters, Nucleophiles | Forms highly substituted 1,3-dienes stereoselectively. | chinesechemsoc.org | |
| Ruthenium | Enyne Metathesis | Enynes | Atom-economical ring-closing or cross-metathesis. | organic-chemistry.orgmdpi.com |
| Oxidative Cross-Coupling | Activated olefins, Vinyl boronates | Exclusive (E,E)-stereoselectivity. | organic-chemistry.org | |
| Carbene Addition | Alkynes, Diazo compounds | Forms 1,4-disubstituted dienes in a single step. | acs.org | |
| Cobalt | Isomerization | E/Z mixtures of 1,3-dienes | Converts mixtures to pure E,E-isomers. | organic-chemistry.org |
| [2+2+2] Cycloaddition | Alkynes, 1,3-Dienes | Forms substituted cyclic dienes. | thieme-connect.com | |
| Reductive Coupling | 1,3-Dienes, Aldehydes | Forms bishomoallylic alcohols with high stereoselectivity. | researchgate.net |
Organocatalytic Synthesis Methods
While less common than metal-catalyzed routes for simple diene synthesis, organocatalysis is an emerging field for constructing complex molecules containing diene motifs. nih.gov These methods avoid the use of potentially toxic and expensive metals.
Organocatalytic strategies have been successfully applied to create complex cyclic systems incorporating a 1,3-diene scaffold, such as 1,3-cyclohexadien-1-als. nih.gov These reactions often proceed through one-pot cascade sequences, for example, via the self-condensation of α,β-unsaturated aldehydes catalyzed by chiral secondary amines like proline. nih.gov
More recently, an organocatalytic photoinduced 1,2-carbofunctionalization of conjugated dienes has been developed. capes.gov.br This protocol uses an electron donor-acceptor (EDA) complex between the diene and a partner molecule to facilitate the reaction under mild, photoinduced conditions without an external photocatalyst, allowing for the efficient 1,2-carboisothiocyanation of the diene. capes.gov.br While these methods often generate functionalized dienes rather than the parent this compound, they highlight the growing potential of organocatalysis in this area.
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. kahedu.edu.in These principles advocate for the development of processes that are environmentally benign, resource-efficient, and inherently safer. kahedu.edu.inacs.org Key tenets include the prevention of waste, the use of renewable feedstocks, the design of energy-efficient processes, and the avoidance of hazardous substances. kahedu.edu.in In the context of this compound synthesis, this translates to a focus on catalytic methods, solvent-less reactions, and pathways that maximize the incorporation of all starting materials into the final product. kahedu.edu.inacs.org
Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgacs.org Reactions with high atom economy are inherently less wasteful. acs.org
Several synthetic strategies for preparing 1,3-dienes exhibit high atom economy. For instance, the rearrangement of an alkylallene to a 1,3-diene is a redox-neutral transformation that can be considered a formal 1,3-hydrogen migratory process, making it an atom-efficient route to functionalized 1,3-dienes. mdpi.com This approach leverages the thermodynamic stability of the resulting conjugated diene to drive the reaction. encyclopedia.pub
Transition metal-catalyzed hydroalkylation of 1,3-dienes is another valuable and atom-economical approach for creating substituted allylic compounds. nih.gov For example, a nickel-catalyzed hydroalkylation between 1,3-dienes and simple ketones provides an efficient method for carbon-carbon bond formation. nih.gov Similarly, ruthenium-catalyzed direct oxidative coupling of vinyl ketones offers a straightforward and atom-economical protocol for synthesizing functionalized (E,E)-1,6-dioxo-2,4-dienes. researchgate.net
Enyne metathesis, which combines an alkyne and an alkene to form a 1,3-diene, is another example of a highly atom-economical reaction catalyzed by metal carbenes. nih.govmdpi.com This method is particularly useful for synthesizing 1,3-dienes from readily available starting materials. nih.gov
The table below summarizes various atom-economical reactions for the synthesis of 1,3-diene derivatives.
| Reaction Type | Catalyst/Reagents | Key Features |
| Alkylallene Rearrangement | Acid or Transition Metal | Redox-neutral, driven by product stability. encyclopedia.pubmdpi.com |
| Hydroalkylation | Nickel catalyst | Couples 1,3-dienes with unstabilized carbon nucleophiles. nih.gov |
| Oxidative Coupling | Ruthenium catalyst | Direct coupling of vinyl ketones. researchgate.net |
| Enyne Metathesis | Metal carbene (e.g., Ruthenium-based) | Combines alkynes and alkenes. nih.govmdpi.com |
Olefination Strategies for Diene Formation
Olefination reactions, which form carbon-carbon double bonds, are a cornerstone in the synthesis of 1,3-dienes. encyclopedia.pubmdpi.com These methods typically involve the reaction of a carbonyl compound with a suitable reagent to generate the desired alkene. nih.gov
The Wittig reaction is a classical and widely used method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.orgwikipedia.org In the context of 1,3-diene synthesis, a vinyl phosphonium (B103445) ylide reacts with an aldehyde or ketone to generate the diene. nih.gov A significant drawback of this approach is the production of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification and is not atom-economical. nih.gov
The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Modifications to the standard Wittig reaction, such as the Schlosser modification, allow for the selective synthesis of (E)-alkenes even with non-stabilized ylides by using phenyllithium (B1222949) at low temperatures to interconvert betaine (B1666868) intermediates. wikipedia.org
Recent advancements have focused on developing more environmentally friendly Wittig-type reactions. For example, conducting the reaction in aqueous media with weak bases allows for the easy separation of the water-soluble phosphine (B1218219) oxide byproduct. researchgate.net
The following table provides examples of Wittig and related reactions for 1,3-diene synthesis.
| Reactants | Reagents/Conditions | Product | Stereoselectivity |
| Aldehyde/Ketone + Vinyl Phosphonium Ylide | Standard Wittig conditions | 1,3-Diene | Dependent on ylide stability. organic-chemistry.org |
| Aldehyde + Non-stabilized Ylide | Schlosser modification (phenyllithium, low temp) | (E)-1,3-Diene | High (E)-selectivity. wikipedia.org |
| Saturated/Unsaturated Aldehydes + Semi-stabilized Ylides | NaOH in water | 1,3-Dienes and 1,3,5-Trienes | Good yields, easy separation of byproduct. researchgate.net |
Olefin metathesis, a catalytic reaction that involves the exchange of double bonds between two alkenes, has emerged as a powerful tool for the synthesis of 1,3-dienes. mdpi.com Cross-metathesis (CM) between an alkene and a diene, or an enyne cross-metathesis, can efficiently generate substituted dienes. mdpi.commdpi.com Ruthenium-based catalysts, such as the Grubbs and Hoveyda catalysts, are commonly employed for these transformations. organic-chemistry.orgnih.gov
Enyne cross-metathesis between a 1-alkene and a 1-alkyne can produce 1,3-substituted 1,3-dienes, while the cross-metathesis of internal alkynes with ethene selectively yields 2,3-substituted 1,3-butadienes. mdpi.com These reactions are characterized by high atom efficiency. mdpi.com
The regioselectivity of cross-metathesis reactions involving 1,3-dienes can be a challenge. However, using 1,3-dienes with a sterically hindered internal double bond can suppress undesired cleavage and lead to good yields of the desired cross-products, especially when using electron-deficient olefins like methyl vinyl ketone as the coupling partner. researchgate.net
The table below highlights different cross-metathesis strategies for synthesizing 1,3-dienes.
| Reactants | Catalyst | Product Type |
| 1-Alkene + 1-Alkyne | Ruthenium-based | 1,3-Substituted 1,3-dienes. mdpi.com |
| Internal Alkyne + Ethene | Ruthenium-based | 2,3-Substituted 1,3-butadienes. mdpi.commdpi.com |
| 1,3-Diene + Electron-deficient Olefin | Ruthenium-based | Substituted 1,3-dienes. researchgate.net |
| Terminal Alkenes + Methyl (2Z,4E)-hexadienoate | Grubbs-Hoveyda catalyst | Substituted (2Z,4E)-dienyl esters. organic-chemistry.orgnih.gov |
Wittig and Related Olefination Reactions
Dehydration and Dehydrohalogenation Methods
Classical elimination reactions, such as the dehydration of alcohols and the dehydrohalogenation of alkyl halides, remain important methods for the synthesis of 1,3-dienes. ontosight.ailibretexts.org These methods are often straightforward and utilize readily available starting materials.
Dehydration of appropriately substituted hexadienols or cyclohexenols can generate hexa-1,3,5-trienes and cyclohexa-1,3-dienes, respectively. rsc.org This reaction is typically carried out under acidic conditions with heat. libretexts.org For example, the dehydration of an alcohol can be achieved using strong acids like concentrated sulfuric acid or phosphoric acid. libretexts.org The mechanism for secondary and tertiary alcohols often proceeds through an E1 pathway involving a carbocation intermediate, which can be prone to rearrangements. libretexts.org Primary alcohols, on the other hand, tend to undergo dehydration via an E2 mechanism. libretexts.org
Dehydrohalogenation involves the elimination of a hydrogen and a halogen atom from an alkyl halide, usually in the presence of a strong base. libretexts.org This E2 elimination is a common strategy for creating double bonds. libretexts.org For instance, a dienyl or cyclohexenyl bromide can be converted to the corresponding triene or diene. rsc.org The choice of a bulky base, such as potassium tert-butoxide, can be advantageous to favor elimination over substitution, especially with primary substrates. libretexts.org
Reductive Approaches (e.g., Reduction of Butatrienes)
Reductive methods provide an alternative pathway to 1,3-dienes. One such approach involves the reduction of cumulenes, such as butatrienes. Butatrienes are compounds containing three cumulative double bonds. The synthesis of butatrienes can be achieved through various methods, including the dimerization of carbenes, metal-catalyzed coupling of dihaloalkenes, and dehalogenation. researchgate.net The reaction of perchlorobuta-1,3-diene with certain thiolates can lead to the formation of persulfurated butatrienes. researchgate.net
While less common than other methods, the controlled reduction of a butatriene can, in principle, yield a 1,3-diene. More prevalent are reductive coupling reactions for diene synthesis. For example, a nickel-catalyzed reductive coupling of vinyl bromides and vinyl triflates has been developed to produce highly substituted 1,3-dienes. nih.gov This method demonstrates good functional group tolerance and can be tuned by using a co-catalytic system of nickel and palladium. nih.govmdpi.com
Reactivity and Mechanistic Investigations of Hexa 1,3 Diene Transformations
Cycloaddition Reactions of Hexa-1,3-diene
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often stereocontrolled, step. For a simple conjugated diene like this compound, these reactions are particularly valuable for generating six-membered rings and other cyclic structures. The specific nature of the cycloaddition is dictated by the reacting partner and the reaction conditions.
Diels-Alder Reactions and Stereochemical Control
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized transformation in organic chemistry for the synthesis of cyclohexene (B86901) derivatives. wikipedia.org This reaction involves the interaction of a conjugated diene with a dienophile, a molecule containing a double or triple bond. wikipedia.org The reaction is renowned for its high degree of stereospecificity and regioselectivity, allowing for precise control over the architecture of the resulting cyclic product. wikipedia.orgaakash.ac.in
Diels-Alder reactions can occur in both an intermolecular fashion, between two separate molecules, and an intramolecular fashion, where the diene and dienophile are part of the same molecule. wikipedia.orglibretexts.org Intermolecular reactions are common, while intramolecular versions offer a powerful strategy for the synthesis of complex polycyclic systems. wikipedia.orgwiley-vch.de
A notable example is the tandem inter- and intramolecular Diels-Alder reaction of a hexaenoate intermediate in the enantioselective total synthesis of (−)-chlorothricolide. acs.org In this complex transformation, an initial intermolecular Diels-Alder reaction is followed by an intramolecular cycloaddition, creating multiple stereocenters in a single operation. acs.org The success of this tandem reaction relies on the high diastereofacial and exo selectivity of the chiral dienophile involved. acs.org
The general scheme for inter- and intramolecular Diels-Alder reactions can be visualized as follows:
Intermolecular Diels-Alder Reaction:
Diene + Dienophile → Cycloadduct
Intramolecular Diels-Alder Reaction:
Molecule containing both diene and dienophile moieties → Bicyclic or polycyclic product
The choice between an inter- and intramolecular pathway is determined by the substrate design. wikipedia.org
Achieving enantioselectivity in the Diels-Alder reaction is a significant goal, and several strategies have been developed to this end. These primarily involve the use of chiral auxiliaries or chiral catalysts. wiley-vch.decaltech.eduucl.ac.uk
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. ucl.ac.uk In the context of the Diels-Alder reaction, a chiral auxiliary can be attached to the dienophile. This auxiliary creates a chiral environment that directs the approach of the diene from one face of the dienophile over the other, leading to the preferential formation of one enantiomer of the product. ucl.ac.ukresearchgate.net Amino acids and their derivatives have been successfully employed as chiral auxiliaries in asymmetric Diels-Alder reactions. ucl.ac.ukbeilstein-journals.org After the reaction, the auxiliary can be removed to yield the enantioenriched product. ucl.ac.uk
Chiral Catalysts: Chiral Lewis acids are widely used to catalyze asymmetric Diels-Alder reactions. wiley-vch.decaltech.edu These catalysts coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. caltech.edu The chiral ligands on the metal center of the catalyst create a defined chiral space around the dienophile, effectively blocking one face from the approaching diene and thus directing the cycloaddition to occur with high enantioselectivity. wiley-vch.decaltech.edu Various chiral organometallic catalysts have been developed that exhibit excellent selectivity and reactivity, in some cases yielding products with over 99% enantiomeric excess (ee). caltech.edu
Below is a table summarizing some approaches to asymmetric Diels-Alder reactions:
| Strategy | Description | Key Features |
| Chiral Auxiliaries | A chiral group is covalently attached to the dienophile. | The auxiliary is removed after the reaction. Provides good to excellent diastereoselectivity. ucl.ac.ukresearchgate.net |
| Chiral Lewis Acid Catalysts | A chiral metal complex coordinates to the dienophile. | The catalyst is used in substoichiometric amounts. Can achieve high enantioselectivity. wiley-vch.decaltech.edu |
| Organocatalysis | Small organic molecules are used as catalysts. | Metal-free approach. Can provide good yields and enantioselectivities. caltech.edu |
The Diels-Alder reaction is highly regarded for its predictable regioselectivity and stereoselectivity. wikipedia.orgaakash.ac.in
Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of two different regioisomers is possible. The outcome is largely governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com A general guideline is the "ortho-para rule". aakash.ac.inmasterorganicchemistry.com For a normal electron-demand Diels-Alder reaction, where the diene has an electron-donating group (EDG) and the dienophile has an electron-withdrawing group (EWG), the major products are typically the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) isomers, while the "meta" (1,3-disubstituted) isomer is usually a minor product. aakash.ac.inmasterorganicchemistry.com This selectivity arises from the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) that leads to the most stabilized transition state. masterorganicchemistry.comwolfram.com
Stereoselectivity: The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning that the stereochemistry of the reactants is retained in the product. wikipedia.orgaakash.ac.in A cis-dienophile will form a product with cis stereochemistry, and a trans-dienophile will yield a product with trans stereochemistry. aakash.ac.in
Furthermore, when a cyclic diene reacts with a dienophile, two diastereomeric products, the endo and exo isomers, can be formed. wikipedia.org The Alder Endo Rule states that the endo product, where the substituents of the dienophile are oriented towards the developing pi-system of the diene, is typically the major product under kinetic control. wikipedia.org This preference is attributed to favorable secondary orbital interactions between the substituents on the dienophile and the interior p-orbitals of the diene in the transition state. cdnsciencepub.com
| Selectivity Type | Controlling Factors | General Outcome |
| Regioselectivity | Electronic nature of substituents on diene and dienophile. | "Ortho" and "para" products are favored over "meta" products. aakash.ac.inmasterorganicchemistry.com |
| Stereospecificity | Concerted mechanism. | Stereochemistry of diene and dienophile is retained in the product. aakash.ac.in |
| Stereoselectivity (endo/exo) | Secondary orbital interactions. | The endo product is generally favored under kinetic control (Alder Endo Rule). wikipedia.org |
Asymmetric Diels-Alder Strategies Utilizing Chiral Auxiliaries and Catalysts
Cheletropic Cycloaddition Pathways (e.g., [4+1] Cycloadditions)
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. adichemistry.comresearchgate.net A [4+1] cycloaddition is a type of cheletropic reaction where a 1,3-diene reacts with a carbene or a carbene equivalent to form a five-membered ring. nih.gov
A notable example involves the reaction of 1,3-dienes with an aluminum(I) reagent, which proceeds via a [4+1] cheletropic cycloaddition to form aluminocyclopentene products. ucl.ac.ukamazonaws.com Stereochemical experiments and DFT calculations have shown that this reaction follows a suprafacial topology and proceeds through a concerted, albeit asynchronous, pathway. ucl.ac.ukamazonaws.com This methodology has been applied to various dienes, including 2,4-hexadiene (B1165886). amazonaws.com
More recently, dinickel complexes have been shown to catalyze the [4+1] cycloaddition of 1,3-dienes with a vinylidene equivalent, generated from a 1,1-dichloroalkene, to produce cyclopentenes. nih.gov This reaction can be performed both inter- and intramolecularly, with high levels of asymmetric induction achieved in the intramolecular cases using a chiral ligand. nih.gov
[2+2] Cycloaddition Pathways
While the [4+2] Diels-Alder reaction is the most common cycloaddition for 1,3-dienes, [2+2] cycloadditions can also occur under specific conditions, leading to the formation of four-membered rings. These reactions often proceed through different mechanisms than the thermally allowed [4+2] cycloaddition.
Photochemical [2+2] Cycloaddition: The [2+2] cycloaddition of 1,3-dienes can be initiated by visible light in the presence of a suitable photosensitizer. nih.gov This method allows for the synthesis of vinylcyclobutane products, which are versatile intermediates for further synthetic transformations. nih.gov The use of long-wavelength visible light is advantageous as it tolerates sensitive functional groups that might be degraded by high-energy UV radiation. nih.gov
Ketene (B1206846) [2+2] Cycloaddition: Ketenes can react with 1,3-dienes to give either [4+2] or [2+2] cycloadducts. acs.org The reaction of diphenylketene (B1584428) with cyclic 1,3-dienes has been shown to initially form the Diels-Alder adduct, which can then rearrange to the [2+2] product. acs.org This indicates that the [4+2] and [2+2] cycloadditions can be competing pathways, with the product distribution depending on the specific diene and ketene used.
[3+2] Cycloaddition Pathways
While the Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of diene reactivity, this compound can also participate in [3+2] cycloaddition reactions. wikipedia.org In these reactions, a three-atom component adds across the 1,3-diene system. wikipedia.org A notable example is the 1,3-dipolar cycloaddition, which is formally a [4+2] cycloaddition in terms of the number of electrons involved. wikipedia.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile. In the context of this compound, the diene itself can act as the four-electron component.
For a reaction to occur between a 1,3-diene and an alkyne, two primary cycloaddition pathways are possible: a [2+2] or a [4+2] cycloaddition. nih.gov These reactions are significant for their ability to form multiple carbon-carbon bonds with high selectivity and minimal waste. nih.gov
Electrocyclic Reactions and Sigmatropic Rearrangements
Electrocyclic reactions are intramolecular pericyclic processes that involve the conversion of a conjugated polyene to a cyclic compound with one fewer π-bond, or the reverse ring-opening reaction. adichemistry.comslideshare.net These reactions can be initiated either thermally or photochemically and exhibit high stereospecificity. slideshare.net
The thermal electrocyclic ring-closure of (Z)-hexa-1,3,5-triene yields 1,3-cyclohexadiene (B119728). masterorganicchemistry.com This reaction involves the formation of a new sigma bond between the termini of the triene system (C1 and C6) and a change in hybridization of these carbons from sp² to sp³. masterorganicchemistry.com Conversely, heating 1,3-cyclohexadiene can induce a retro-electrocyclic reaction, an electrocyclic ring-opening, to form (Z)-hexa-1,3,5-triene. masterorganicchemistry.com These forward and reverse reactions proceed through the same concerted transition state. masterorganicchemistry.com
The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.org For a 6π-electron system like hexa-1,3,5-triene, thermal electrocyclization proceeds via a disrotatory motion, where the terminal p-orbitals rotate in opposite directions. slideshare.netspcmc.ac.in In contrast, photochemical excitation leads to a conrotatory ring closure, where the orbitals rotate in the same direction. masterorganicchemistry.com The photochemically induced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is an ultrafast process, occurring within femtoseconds. acs.orgnih.gov Upon excitation, the molecule moves from the initial 1B potential energy surface to a 2A state, and then to a conical intersection where it returns to the ground state as the hexatriene product. nih.gov
| Reaction Type | Starting Material | Product | Conditions | Stereochemical Mode |
|---|---|---|---|---|
| Ring Closing | (Z)-Hexa-1,3,5-triene | 1,3-Cyclohexadiene | Thermal | Disrotatory slideshare.netspcmc.ac.in |
| Ring Opening | 1,3-Cyclohexadiene | (Z)-Hexa-1,3,5-triene | Thermal | Disrotatory masterorganicchemistry.com |
| Ring Closing | (Z)-Hexa-1,3,5-triene | 1,3-Cyclohexadiene | Photochemical | Conrotatory masterorganicchemistry.com |
| Ring Opening | 1,3-Cyclohexadiene | 1,3,5-Hexatriene | Photochemical | Conrotatory nih.gov |
Sigmatropic rearrangements are concerted unimolecular reactions where a σ-bond migrates across a conjugated π-system. chemrestech.comspcmc.ac.in In the case of (Z)-hexa-1,3-diene, a adichemistry.comescholarship.org-sigmatropic hydrogen shift can occur. chemrestech.com This type of reaction is fundamental in organic chemistry and is involved in the synthesis of complex natural products. chemrestech.com
Theoretical studies using Density Functional Theory (DFT) have shown that the adichemistry.comescholarship.org-H shift in (Z)-1,3-hexadiene is a concerted process without any intermediates. chemrestech.com The reaction is exergonic, with a calculated free enthalpy of -15.301 kJ/mol in the gas phase. chemrestech.com The transition state for this reaction is closer in structure to the reactant. chemrestech.com The rate of this reaction increases significantly with temperature. chemrestech.com
These adichemistry.comescholarship.org hydrogen shifts are thermally allowed to proceed suprafacially, meaning the hydrogen atom moves along the same face of the π-system. libretexts.org This is due to the favorable overlap of the hydrogen's s-orbital with the highest occupied molecular orbital (HOMO) of the pentadienyl radical fragment in the transition state. spcmc.ac.inlibretexts.org
The Hopf cyclization is a thermally allowed 6π-electrocyclization that converts cis-hexa-1,3-dien-5-ynes into aromatic rings. escholarship.org This reaction proceeds through a highly strained cyclohexa-1,2,4-triene (isobenzene) intermediate, which then undergoes two consecutive adichemistry.comrsc.org-hydrogen shifts to form the final aromatic product. escholarship.orgresearchgate.net
Typically, high temperatures (often above 200°C) are required for the Hopf cyclization of acyclic hexa-1,3-dien-5-ynes. rsc.org However, the reaction barrier can be significantly influenced by the structure of the starting material. For instance, 10- and 11-membered carbocycles containing a hexa-1,3-dien-5-yne moiety undergo cyclization at much lower temperatures (room temperature and 100°C, respectively). rsc.orgnih.gov In contrast, larger rings may show inefficient or no cyclization. rsc.org
Recent research has demonstrated that the reaction barrier for the Hopf cyclization can be dramatically lowered on a Au(111) surface. escholarship.orgmaterialscloud.orgacs.org For model systems like (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, the activation barrier is nearly halved. escholarship.orgacs.org This acceleration is attributed to the involvement of a gold atom from the surface in the reaction mechanism. escholarship.org This finding has significant implications for the on-surface synthesis of novel graphene nanoribbons. materialscloud.org
| Substrate Type | Typical Reaction Temperature | Notes |
|---|---|---|
| Acyclic hexa-1,3-dien-5-ynes | > 200 °C rsc.org | High thermal barrier escholarship.orgacs.org |
| 11-membered carbocyclic hexa-1,3-dien-5-yne | 100 °C rsc.org | Reduced ring strain in product facilitates cyclization nih.gov |
| 10-membered carbocyclic hexa-1,3-dien-5-yne | Room Temperature rsc.org | Reduced ring strain in product facilitates cyclization nih.gov |
| Enediynes on Au(111) surface | < 190 °C acs.org | Reaction barrier is significantly lowered by the gold surface escholarship.orgmaterialscloud.org |
Sigmatropic[11][20]-Hydrogen Shifts in this compound
Olefin Metathesis Reactions
Olefin cross-metathesis (CM) is a powerful reaction for the formation of new carbon-carbon double bonds. organic-chemistry.org The reaction involves the exchange of alkylidene fragments between two different alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. harvard.edu
Cross-metathesis reactions involving 1,3-dienes, such as this compound, can be challenging due to the potential for competing reactions at either of the double bonds. researchgate.net However, selectivity can often be achieved. For example, cross-metathesis of 1,3-dienes with electron-deficient olefins has been investigated. researchgate.net It was found that terminal monosubstituted 1,3-dienes can give low yields of the desired CM products because of competing cleavage of the internal double bond. researchgate.net This issue can be suppressed by using 1,3-dienes with a more sterically hindered internal double bond. researchgate.net
Ene-yne Metathesis Leading to Dienes
Ene-yne metathesis is a powerful and atom-economical catalytic reaction for synthesizing conjugated 1,3-dienes from readily available alkenes and alkynes. nsf.govbeilstein-journals.org This transformation, typically catalyzed by ruthenium carbene complexes like Grubbs catalysts, involves the redistribution of bonds between an alkene and an alkyne to form a new diene structure. chim.itorganic-chemistry.org The reaction can be performed intramolecularly (ring-closing ene-yne metathesis, RCEYM) or intermolecularly (ene-yne cross-metathesis, EYCM), with the latter being a direct route to acyclic dienes such as this compound and its derivatives. beilstein-journals.orgchim.it
The general mechanism involves the reaction of the ruthenium carbene catalyst with either the alkene ("ene-first") or the alkyne ("yne-first") to initiate the catalytic cycle. organic-chemistry.org This is followed by the formation of a key metallacyclobutene intermediate which rearranges to a metal vinylcarbene, ultimately leading to the 1,3-diene product. beilstein-journals.org The intermolecular cross-metathesis of an alkene and a terminal alkyne can produce 1,3-substituted 1,3-dienes. mdpi.com A particularly straightforward application is the reaction of an internal alkyne with ethylene (B1197577), which selectively yields 2,3-disubstituted 1,3-butadienes, as self-metathesis of ethylene is non-productive. beilstein-journals.org
While highly effective for many substrates, the efficiency and selectivity of intermolecular ene-yne metathesis can be influenced by factors such as catalyst loading, reaction conditions, and the nature of the substituents on the alkyne. nsf.gov For instance, research has shown that different optimized methods may be required for heteroatom-free versus functionalized terminal alkynes when using the same ruthenium pre-catalyst to achieve high yields and turnover numbers. nsf.gov
Addition Reactions Across the Conjugated System
The conjugated π-system of this compound is susceptible to various addition reactions, leading to a range of functionalized products. These reactions can proceed via different mechanisms, with regioselectivity often being a key challenge and point of investigation.
Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the diene system.
Hydrovinylation involves the addition of a hydrogen and a vinyl group (from ethylene). Cobalt-catalyzed hydrovinylation of monosubstituted acyclic (E)-1,3-dienes with ethylene has been shown to be an efficient process. nih.gov The reaction's regioselectivity, yielding either 1,4-addition or 1,2-addition products, is highly dependent on the phosphine (B1218219) ligand used and the reaction temperature. nih.gov For example, using a CoCl₂ complex with 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a ligand promotes the hydrovinylation of (E)-1,3-nonadiene to give the 1,4-addition product, (Z)-3-pentylocta-1,4-diene, in high yield. nih.govacs.org This methodology is notable for its application to unactivated linear 1,3-dienes, a class of substrates for which asymmetric C-C bond-forming reactions were previously limited. acs.orgnih.gov
| Ligand | Temperature (°C) | Product(s) | Selectivity (1,4- vs 1,2-adduct) | Yield (%) |
|---|---|---|---|---|
| dppb | 25 | (Z)-3-Pentylocta-1,4-diene | >99:1 | 93 |
| dppp | 0 | (Z)-3-Pentylocta-1,4-diene | >99:1 | 85 |
| dppe | -10 | Mixture of 1,4- and 1,2-adducts | 85:15 | 75 |
| dppm | -20 | 3-Pentyl-4-vinyloct-1-ene (1,2-adduct) | <1:99 | 65 |
Hydrophosphinylation of 1,3-dienes using a palladium catalyst provides access to valuable chiral allylic phosphine oxides. researchgate.net This asymmetric reaction involves coupling commodity dienes with air-stable phosphine oxides, resulting in high enantiomeric and regiochemical control. It represents the first example of an asymmetric hydrophosphinylation of dienes. researchgate.net
Hydroarylation of 1,3-dienes has been achieved using several catalytic systems. A palladium-catalyzed method allows for the reductive cross-coupling of 1,3-dienes with boronic esters. organic-chemistry.orgnih.gov This process generates a π-allyl palladium intermediate directly from the diene via a coupled aerobic alcohol oxidation. nih.gov The reaction exhibits high selectivity for the 1,2-addition product, a preference attributed primarily to steric factors. organic-chemistry.org Another strategy employs a B(C₆F₅)₃ catalyst for the hydroarylation of 1,3-dienes with various phenols, yielding structurally diverse ortho-allyl phenols under mild conditions. researchgate.net More recently, rhodium-catalyzed δ-arylation of aryl-substituted 1,3-dienes has been reported to give almost exclusively Z-1,4-addition products. nih.gov
The addition of halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) to conjugated dienes like this compound can yield both 1,2- and 1,4-addition products. msu.edumasterorganicchemistry.com The reaction proceeds through an electrophilic addition mechanism. pearson.com In the case of hydrohalogenation, protonation of one of the double bonds forms a resonance-stabilized allylic carbocation. pharmaguideline.comlibretexts.org Nucleophilic attack by the halide ion can then occur at either of the electron-deficient carbons (C2 or C4), leading to the mixture of products. libretexts.org
The ratio of these products is often temperature-dependent, illustrating the principle of kinetic versus thermodynamic control. libretexts.orgyoutube.com
Kinetic Control: At lower temperatures, the 1,2-adduct is often the major product because it is formed faster. The transition state leading to this product has a lower activation energy, partly because the initial protonation at C1 leaves a positive charge on C2, which is immediately attacked by the nearby nucleophile. youtube.com
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The more stable 1,4-adduct, which typically has a more substituted (and thus more stable) double bond, becomes the predominant product. libretexts.orgyoutube.com
For example, the addition of bromine in CCl₄ to 1,3-butadiene (B125203) gives a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct). msu.edu Similarly, the reaction of 1,3,5-hexatriene with one equivalent of HBr would be expected to yield a mixture of addition products. pearson.com
Hydrofunctionalization Strategies (e.g., Hydrovinylation, Hydrophosphinylation, Hydroarylation)
Radical Chemistry Involving this compound
In addition to electrophilic pathways, conjugated dienes can undergo addition reactions via free-radical chain mechanisms. masterorganicchemistry.compharmaguideline.com A classic example is the addition of HBr in the presence of peroxides, which initiates the radical reaction. The process begins with the formation of a bromine radical, which adds to the diene. This addition preferentially occurs at a terminal carbon to form the most stable radical intermediate, a resonance-stabilized allylic radical. masterorganicchemistry.com This allylic radical can then react with HBr to abstract a hydrogen atom, yielding the final product. In these radical additions, the 1,4-adduct is almost always the major product. masterorganicchemistry.compharmaguideline.com This preference is due to the greater thermodynamic stability of the 1,4-product.
Electronically excited triplet carbonyls, which can be formed during oxidative processes in biological systems, are highly reactive species. nih.govacs.org Conjugated dienes, including derivatives of this compound like 2,4-hexadienoate (sorbate), have been shown to be effective quenchers of these triplet carbonyls. nih.govresearchgate.net This quenching occurs because the triplet energy level of the diene (E_T ≈ 60 kcal/mol) is lower than that of many carbonyl compounds (E_T ≈ 60–80 kcal/mol), allowing for efficient triplet-triplet energy transfer. acs.org
The interaction between the triplet carbonyl and the diene is a physical quenching process that occurs at or near diffusion-controlled rates. nih.govacs.org A primary outcome of this energy transfer is the cis-trans isomerization of the diene, which is a well-studied mechanism for dissipating triplet energy. researchgate.netacs.org For example, when triplet acetone (B3395972) interacts with 2,4-hexadienoate, the quenching is accompanied by isomerization of the diene, without the formation of chemical products like oxetanes. nih.govacs.org This specific reactivity makes conjugated dienes useful as probes for detecting triplet carbonyls in various systems. nih.gov
| Quencher (Diene) | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Observed Outcome |
|---|---|---|
| 2,4-Hexadienoate (Sorbate) | 10⁸ - 10⁹ | Diene cis-trans isomerization |
| Alkyl ester of 2,4-hexadienoate | 10⁸ - 10⁹ | Diene cis-trans isomerization |
Advanced Spectroscopic and Structural Elucidation of Hexa 1,3 Diene Isomers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and it is particularly powerful for assigning the stereochemistry of hexa-1,3-diene isomers. magritek.compearson.com By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects, chemists can deduce the precise spatial arrangement of atoms within the different isomeric forms. magritek.combbhegdecollege.com
2D-NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC, NOESY/ROESY)
Two-dimensional NMR (2D-NMR) techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of this compound isomers. core.ac.uk These experiments spread the NMR information across two frequency dimensions, revealing correlations between different nuclei and providing a more detailed picture of the molecular structure. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound isomers, COSY spectra would reveal the coupling network between the vinylic and allylic protons, helping to establish the carbon framework. libretexts.orgresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. core.ac.ukprinceton.edu This is crucial for assigning the ¹³C signals in the spectrum and confirming the C-H connectivities within the diene system. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. princeton.edu This technique is invaluable for piecing together the entire molecular structure by connecting different spin systems separated by quaternary carbons or heteroatoms. researchgate.net For instance, in substituted hexa-1,3-dienes, HMBC can establish the position of substituents on the diene backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry as they detect protons that are close in space, irrespective of whether they are bonded. libretexts.org For this compound isomers, NOESY or ROESY can differentiate between E and Z isomers by observing through-space interactions between specific protons. For example, a NOE between a proton on C1 and a proton on C3 would indicate a cis relationship around the C2-C3 bond. libretexts.orgresearchgate.net
Table 1: Application of 2D-NMR Techniques to this compound Isomers
| 2D-NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations through bonds | Establishes the proton coupling network along the diene backbone. |
| HMQC/HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals and confirms direct C-H attachments. |
| HMBC | ¹H-¹³C long-range correlations | Connects different parts of the molecule and confirms substituent positions. |
| NOESY/ROESY | ¹H-¹H correlations through space | Differentiates between E/Z isomers and determines spatial proximity of protons. |
Dynamic NMR Studies of Conformational Interconversions
Hexa-1,3-dienes can exist in different conformations due to rotation around the C-C single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational interconversions. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. mdpi.commdpi.com At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. mdpi.com From a line-shape analysis of these temperature-dependent spectra, the activation energy barriers for the conformational changes can be determined. nih.govmdpi.com For example, DNMR studies on this compound could elucidate the energy barrier for the interconversion between the s-cis and s-trans conformers.
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the conformational preferences of this compound isomers. uni-siegen.deedinst.com These methods probe the vibrational energy levels of a molecule, which are sensitive to its geometry. d-nb.info
IR spectroscopy relies on the change in the dipole moment during a vibration, while Raman spectroscopy depends on the change in polarizability. edinst.com This often makes them complementary techniques. edinst.comd-nb.info For this compound, specific vibrational modes, such as the C=C stretching and C-H out-of-plane bending frequencies, can be correlated with particular conformations. For instance, studies on related diene systems have shown that the frequency and intensity of certain bands in the IR and Raman spectra can differentiate between s-cis and s-trans conformers. A computational study on (2Z,4Z)-hexa-2,4-dienedinitrile, a related compound, utilized IR and Raman spectroscopy in conjunction with theoretical calculations to confirm the most stable conformer. worldscientific.com
Table 2: Vibrational Frequencies for Conformational Analysis of Dienes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Gained for this compound |
| C=C Stretching | 1600 - 1680 | Can differ between s-cis and s-trans conformations. |
| C-H Out-of-Plane Bending | 700 - 1000 | Characteristic frequencies for cis and trans double bonds. |
Mass Spectrometry for Fragmentation Pathways and Isomeric Distinction
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum can be used to distinguish between isomers. cdnsciencepub.comresearchgate.net When a this compound molecule is ionized in the mass spectrometer, it can undergo various fragmentation reactions. The resulting fragment ions are characteristic of the original molecule's structure.
Gas-Phase Electron Diffraction for Molecular Structure Determination
Gas-phase electron diffraction (GED) is a technique used to determine the precise geometrical structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid state. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles. wikipedia.org
While a specific GED study for this compound was not found, the technique has been successfully applied to related molecules like 3,4-dimethylenehexa-1,5-diene. acs.orgnih.gov For this molecule, GED, in combination with ab initio calculations, revealed a single conformer with C₂ symmetry and provided precise values for its structural parameters. acs.orgnih.gov A similar study on this compound would be expected to yield accurate data on the bond lengths of the C=C double bonds and the C-C single bond, as well as the dihedral angle defining the conformation around the central C-C bond, thus providing a definitive gas-phase structure. mdpi.com
X-ray Diffraction for Solid-State Structures of Derivatives
X-ray diffraction is the most powerful method for determining the three-dimensional structure of molecules in the solid state. While this compound is a liquid at room temperature, its derivatives can often be crystallized and their structures determined by X-ray crystallography. beilstein-journals.org This technique provides highly accurate and detailed information about bond lengths, bond angles, and the conformation of the molecule in the crystalline lattice.
For instance, X-ray diffraction has been used to characterize the structures of various derivatives of cyclic and acyclic dienes, including silicon-substituted 1,3-butadienes and their Diels-Alder adducts. acs.org The solid-state structure of a this compound derivative would reveal the preferred conformation in the crystal, which can be influenced by intermolecular packing forces. Such studies on derivatives provide invaluable benchmark data for understanding the intrinsic structural preferences of the this compound framework. rsc.orgnih.gov
Theoretical and Computational Investigations of Hexa 1,3 Diene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. These methods provide detailed insights into the electronic distribution and energy levels within hexa-1,3-diene.
Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of conjugated systems like this compound due to its balance of computational cost and accuracy. DFT methods, such as the B3LYP functional, are effective for modeling conjugation effects and electron density distribution.
Theoretical studies utilizing DFT at the B3LYP/6-311G++(d,p) level of theory have been employed to investigate pericyclic reactions involving (Z)-hexa-1,3-diene. chemrestech.com For instance, the acs.orgmsu.edu-H sigmatropic rearrangement in (Z)-hexa-1,3-diene was studied, confirming a concerted reaction mechanism. chemrestech.comchemrestech.com The calculations determined the geometries of the reactant, transition state, and product, providing thermodynamic and kinetic parameters for the reaction. chemrestech.com The calculated Gibbs free energy for this rearrangement in the gas phase was found to be -15.301 kJ/mol, indicating an exergonic process. chemrestech.comchemrestech.com
DFT has also been applied to study the Diels-Alder reaction, a class of cycloaddition reactions. For example, the reaction between hexa-1,2,4-triene and but-3-en-2-one (B6265698) was investigated using the B3LYP-D3/6-311++G(d,p) level of theory to determine the geometries of transition states and compute activation energies and entropies. koyauniversity.orgresearchgate.net Such studies analyze global reactivity indices to predict the flow of charge between the diene and the dienophile. koyauniversity.orgresearchgate.net
The table below summarizes key thermodynamic and kinetic data calculated for the acs.orgmsu.edu-H shift in (Z)-hexa-1,3-diene using DFT.
| Parameter | Value (Gas Phase) | Method |
|---|---|---|
| Gibbs Free Energy of Reaction (ΔG) | -15.301 kJ/mol | B3LYP/6-311G++(d,p) |
| Activation Energy (Ea) | 133.273 kJ/mol | B3LYP/6-311G++(d,p) |
| Rate Constant (k) | 2.7876 x 10⁻¹¹ cm³/molecule/s | B3LYP/6-311G++(d,p) |
For higher accuracy, particularly for excited states and complex reaction pathways, ab initio methods are employed. These methods, which are based on first principles without empirical parameters, include techniques like Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Coupled-Cluster (CC) methods. acs.orgacs.org
In the study of the electrocyclization of (Z)-hexa-1,3,5-triene to 1,3-cyclohexadiene (B119728), calculations were performed at the MP2/6-31G** level, with further refinement using QCISD(T) and MP4SDTQ single-point calculations to improve electron correlation. acs.org These high-level calculations provide accurate energy, geometry, and vibrational frequency data for reactants, transition states, and products. acs.org
Ab initio CAS-SCF studies have been crucial in mapping the potential energy surface for the photochemical interconversion of 1,3-cyclohexadiene (CHD) and cZc-hexa-1,3,5-triene (cZc-HT). researchgate.net These calculations, performed without structural constraints, have documented several important reaction pathways and provided a complete mechanistic picture of this fundamental photochemical reaction. researchgate.net Similarly, ab initio molecular dynamics simulations have been used to solve the electronic and nuclear Schrödinger equations simultaneously, which is vital for understanding processes where quantum effects of both electrons and nuclei are significant. researchgate.net
Density Functional Theory (DFT) Studies of Ground State Properties and Reactivity
Conformational Analysis and Energy Landscapes
The flexibility of the single bond connecting the two double bonds in this compound allows for different spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to predicting the diene's reactivity.
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. uleth.ca By scanning the PES, researchers can identify stable isomers (local minima), transition states (saddle points), and the lowest-energy paths for reactions. uleth.cauni-muenchen.de
For this compound and related molecules, PES scans are used to study conformational changes and reaction mechanisms. uni-muenchen.decdnsciencepub.com For example, the triplet potential energy surface of s-trans-2,4-hexadiene has been explored using the B3LYP method, locating nine stationary points on the triplet surface and five on the ground-state surface. researchgate.net These calculations help to understand the mechanism of photoisomerization, which involves the interconversion of allylmethylene triplet intermediates. researchgate.net In another study, a PES scan was performed on (Z)-2,3-dimethyl-2,4-hexadiene by systematically changing the dihedral angle between the double bonds to find the most stable conformations. cdnsciencepub.com
This compound can exist as rotational isomers (rotamers) due to rotation around the central C-C single bond. libretexts.orgaklectures.com The two primary planar conformations are the s-trans and s-cis forms. msu.edulibretexts.org The 's' refers to the single bond connecting the two double bonds. aklectures.com
Generally, the s-trans conformer is more stable than the s-cis conformer due to reduced steric hindrance. libretexts.orgaklectures.com The energy barrier for this conformational isomerization is typically low. libretexts.org For conjugated dienes, this rotation momentarily breaks the conjugation, leading to a transition state that is higher in energy than either planar isomer. aklectures.com The stabilization gained by conjugation in 1,3-hexadiene (B165228) is estimated to be about 5 kcal/mole compared to an isolated diene system. msu.edulibretexts.org
Computational studies on substituted hexadienes, such as 2,3-dimethyl-2,4-hexadiene, have used methods like AM1 to calculate heats of formation as a function of the dihedral angle to identify the most stable conformations. cdnsciencepub.comcdnsciencepub.com For example, AM1 calculations on (Z)-2-methyl-1,3-pentadiene showed the planar s-trans conformer to be 3.0-3.9 kcal/mol higher in energy than the planar s-trans (E) isomer, highlighting the energetic cost of steric interactions. cdnsciencepub.com
The table below shows a comparison of the relative stabilities of different isomers of hexadiene based on their heats of hydrogenation.
| Compound | Type | Heat of Hydrogenation (kcal/mol) | Relative Stability Note |
|---|---|---|---|
| 1-Hexene (reference) | Alkene | 30.1 | - |
| 1,5-Hexadiene (B165246) | Isolated Diene | ~60.2 | Behaves as two independent alkenes |
| 1,2-Hexadiene | Cumulated Diene | ~66.2 | Less stable than isolated diene |
| 1,3-Hexadiene | Conjugated Diene | ~55.2 | More stable than isolated diene due to conjugation |
Potential Energy Surface Scans
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
For this compound and its derivatives, computational methods have been applied to understand various pericyclic reactions. The acs.orgmsu.edu-sigmatropic rearrangement of (Z)-hexa-1,3-diene has been shown through DFT calculations to be a concerted reaction that proceeds without an intermediate. chemrestech.com The transition state for this hydrogen shift was located, and Intrinsic Reaction Coordinate (IRC) calculations confirmed that this transition state connects the reactant and product, validating the proposed mechanism. chemrestech.comchemrestech.com
The photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene (B1211904) is a classic electrocyclic reaction extensively studied by computational methods. researchgate.netacs.org Ab initio CASSCF calculations have been used to investigate the 2A₁ potential energy surface, which is crucial for understanding the photochemistry. researchgate.net These studies have mapped out the reaction pathways from the initially excited state through conical intersections back to the ground state, leading to either the starting material or the ring-opened product. researchgate.netacs.org The dynamics of this reaction, occurring on a sub-100 fs timescale, have been modeled using surface hopping simulations, which agree well with experimental observations. acs.org
Furthermore, computational studies have explored the thermal cycloisomerization of hexa-1,3-dien-5-ynes. researchgate.net DFT and coupled-cluster calculations have shown that the initial step is a 6π-electrocyclization, followed by subsequent hydrogen shifts. researchgate.net These theoretical investigations provide detailed mechanistic insights and can predict how factors like ring strain in cyclic analogues influence reaction barriers and cyclization temperatures. researchgate.net
Transition State Characterization for Pericyclic Reactions and Rearrangements
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational dynamics, solvation effects, and the mechanisms of chemical reactions. nih.gov
For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The molecule can exist in different conformations due to rotation around the central C3-C4 single bond, primarily the planar s-trans and s-cis conformers, as well as non-planar gauche forms. The equilibrium between these conformers is crucial as only the s-cis conformation can participate in certain pericyclic reactions like the Diels-Alder reaction. MD simulations can be used to determine the relative populations of these conformers and the rates of interconversion between them in various environments.
While specific, in-depth MD studies focusing solely on the conformational dynamics of isolated this compound are not prominent in the surveyed literature, the methodology has been extensively applied to related systems. For instance, MD simulations have been used to study the excited-state behavior of substituted 1,3-dienes within confined spaces, revealing preferences for specific conformations. acs.org Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) dynamic trajectories have been crucial in understanding acid addition reactions to 1,3-dienes, highlighting the critical role of solvation dynamics and the formation of non-equilibrium ion pairs. nih.gov These examples demonstrate the potential of MD simulations to provide a detailed understanding of the dynamic behavior of this compound in both isolation and solution.
Spectroscopic Property Prediction via Computational Methods
Computational chemistry offers robust methods for predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. The primary techniques are based on calculating the response of a molecule to external electromagnetic fields.
Vibrational Spectra (IR): The calculation of vibrational frequencies is a standard output of geometry optimization procedures in quantum chemistry programs. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the frequencies and intensities of the normal modes of vibration. These computed frequencies correspond to absorption peaks in the infrared (IR) spectrum. Theoretical studies on hexa-1,3,5-triene and related molecules have successfully calculated vibrational frequencies at levels of theory like MP2/6-31G** and B3LYP/6-31G**, which are then often scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: Predicting ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the molecule using methods like Gauge-Independent Atomic Orbital (GIAO). The computed shielding constants are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). DFT methods, such as B3LYP and PBE0, combined with appropriate basis sets, have been shown to provide accurate predictions of NMR chemical shifts for a wide range of organic molecules, aiding in the assignment of complex spectra and the determination of stereochemistry.
Electronic Spectra (UV-Vis): The electronic absorption spectra of conjugated systems like this compound are governed by π → π* transitions. Time-dependent DFT (TD-DFT) is a widely used method to calculate the vertical excitation energies and oscillator strengths that correspond to the λ_max and intensity of absorption bands in UV-Vis spectroscopy. For example, studies on cyanine (B1664457) dyes and other conjugated molecules have shown that TD-DFT calculations can predict absorption spectra with high accuracy when appropriate functionals and solvent models are used.
Solvent and Substituent Effects on Reaction Kinetics
The kinetics of chemical reactions can be significantly influenced by the surrounding solvent and by the presence of substituent groups on the reacting molecules. Computational studies allow for a systematic investigation of these effects by modeling reactions in different dielectric media or by modifying the reactant structures.
Solvent Effects: The rsc.orgresearchgate.net-H shift in (Z)-hexa-1,3-diene has been studied computationally in the gas phase (vacuum), in a non-polar solvent (cyclohexane), and in a polar solvent (water). rsc.org The calculations showed that while the reaction pathway remains unchanged, the reaction rate is affected by the solvent. The rate constant was found to be highest in water, suggesting that polar solvents can stabilize the transition state more effectively than non-polar solvents or a vacuum, thus accelerating the reaction. rsc.org This acceleration in water is often attributed to factors like hydrogen bonding and hydrophobic effects, which can preferentially stabilize the more polarized transition state relative to the reactants.
| Medium | Rate Constant (k) | Unit | Source |
| Vacuum | 2.7876 x 10⁻¹¹ | cm³/molecule/s | rsc.org |
| Cyclohexane | 2.9170 x 10⁻¹¹ | cm³/molecule/s | rsc.org |
| Water | 3.1789 x 10⁻¹¹ | cm³/molecule/s | rsc.org |
Substituent Effects: The electronic nature of substituents can dramatically alter reaction rates. In the study of the rsc.orgresearchgate.net-H shift in (Z)-hexa-1,3-diene, the effect of an electron-donating methyl group (-CH₃) and an electron-withdrawing chlorine atom (-Cl) was investigated. rsc.org The results indicated that the methyl-substituted diene reacted significantly faster than the chlorine-substituted one. rsc.org This suggests that electron-donating groups favor the sigmatropic rearrangement mechanism, likely by stabilizing the electron-deficient centers in the transition state. rsc.org This aligns with general principles of pericyclic reactions where the electronic demand of the transition state dictates the influence of substituents.
| Substituent | Rate Constant (k) | Unit | Source |
| Methyl (-CH₃) | 8.1982 x 10⁻¹³ | cm³/molecule/s | rsc.org |
| Chlorine (-Cl) | 1.2819 x 10⁻¹⁴ | cm³/molecule/s | rsc.org |
Catalytic Applications and Transformations Involving Hexa 1,3 Diene
Transition Metal Catalysis
Transition metal catalysts play a pivotal role in the activation and transformation of hexa-1,3-diene. The ability of these metals to coordinate with the π-system of the diene enables a wide range of chemical reactions, from simple reductions to complex carbon-carbon and carbon-heteroatom bond formations.
Selective Hydrogenation on Palladium Catalysts
The selective hydrogenation of conjugated dienes to monoenes is a crucial industrial process, and palladium-based catalysts are frequently employed for this purpose. In the case of this compound, the goal is often the selective formation of specific hexene isomers. The performance of palladium catalysts can be significantly influenced by the support material and the presence of secondary metals.
Research has shown that palladium catalysts supported on alumina (B75360) are effective for the liquid-phase hydrogenation of this compound. rsc.orgnih.govsnnu.edu.cnbeilstein-journals.org The nature of the alumina support, particularly its acidity, plays a role in the dispersion of the palladium particles and the nature of the precursor species. rsc.orgsnnu.edu.cnbeilstein-journals.org For instance, more acidic alumina tends to favor the formation of strongly bound anionic palladium complexes, leading to smaller metal particles. rsc.orgsnnu.edu.cnbeilstein-journals.org
The addition of other metals, such as tin (Sn) or silver (Ag), to the palladium catalyst can modify its activity and selectivity. rsc.orgnih.govbeilstein-journals.org The interaction between palladium and the second metal can lead to the formation of bimetallic phases or solid solutions, which in turn affects the catalytic performance. rsc.orgnih.govbeilstein-journals.org For example, the addition of tin can improve the selectivity towards hexenes by attenuating the activity of palladium and preventing over-hydrogenation to hexane (B92381). The formation of specific intermetallic phases like Pd₂Sn or Pd₃Sn is dependent on the preparation conditions. beilstein-journals.org
A summary of representative palladium catalyst systems for this compound hydrogenation is presented in Table 1.
| Catalyst System | Support | Key Findings | Reference |
| Monometallic Pd | Alumina | The acidity of the alumina support influences Pd particle size and precursor species. rsc.orgsnnu.edu.cnbeilstein-journals.org | rsc.org, snnu.edu.cn, beilstein-journals.org |
| Bimetallic Pd-Sn | Alumina | Formation of Pd₂Sn or Pd₃Sn phases can enhance selectivity towards hexenes. beilstein-journals.org | beilstein-journals.org |
| Bimetallic Pd-Ag | Alumina | The nature of the support affects the formation of either a Pd-Ag solid solution or separate metal phases. rsc.orgnih.gov | rsc.org, nih.gov |
Asymmetric Catalysis in this compound Transformations
Asymmetric catalysis enables the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. While specific examples focusing exclusively on this compound are part of the broader research into asymmetric transformations of 1,3-dienes, the principles are directly applicable. These reactions often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Several types of asymmetric transformations have been successfully applied to 1,3-dienes, including:
Asymmetric Hydrovinylation: This reaction involves the addition of ethylene (B1197577) across the diene. Cobalt complexes with chiral phosphine (B1218219) ligands like (RR)-DIOP and (SS)-BDPP have been shown to catalyze the asymmetric hydrovinylation of various 1,3-dienes with high enantioselectivity, producing chiral 3-alkylhexa-1,4-dienes. nih.govorganic-chemistry.org
Asymmetric Hydroalkoxylation: Nickel catalysts, in combination with chiral ligands, have been used for the enantioselective addition of alcohols to 1,3-dienes, yielding chiral allylic ethers. nih.gov
Asymmetric Cycloadditions: Cobalt catalysts can promote chemodivergent and enantioselective [4+2] and [2+2] cycloadditions between 1,3-dienes and alkynes, leading to chiral cyclohexadienes or cyclobutenes depending on the chiral ligand used. nih.govresearchgate.net
Asymmetric Dihydroxylation: A two-step process involving platinum-catalyzed enantioselective 1,4-diboration of 1,3-dienes, followed by oxidation, provides access to chiral 2-butene-1,4-diols. nih.gov
The choice of chiral ligand is critical for achieving high enantioselectivity in these transformations.
C-H Activation and Functionalization Mediated by Catalysts
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized substrates. Transition metal catalysts, particularly those based on palladium and rhodium, are prominent in mediating C-H activation reactions. For conjugated dienes like this compound, C-H activation can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium-catalyzed methods have been developed for the synthesis of 1,3-dienes through a directed C(alkenyl)–H activation strategy, demonstrating the feasibility of manipulating C-H bonds within a diene framework. nih.gov Furthermore, palladium catalysis has been employed in the annulation of aryl and alkenyl carboxamides with 1,3-dienes via C-H functionalization to produce heterocyclic structures like dihydroisoquinolones. organic-chemistry.org The catalytic cycle often involves the formation of a palladacycle intermediate. nih.govorganic-chemistry.org
Rhodium catalysts have also been utilized for the enantioselective three-component coupling of arenes, dienes, and dioxazolones through a C-H activation pathway, resulting in the formation of chiral allylic amines. snnu.edu.cn Rhodium(I)-catalyzed C-H bond activation is a well-documented process. pku.edu.cn In some cases, the reaction of a metal precursor with a ligand can induce C-H activation within the ligand itself to form a catalytically active species.
A proposed mechanism for the formation of benzene (B151609) from hexane involves the generation of hexa-1,3,5-triene as an intermediate via C-H activation, which then undergoes electrocyclization. mdpi.com This highlights the potential for C-H activation to generate conjugated diene systems.
Hydrovinylation and Hydrofunctionalization Reactions
Hydrovinylation, the addition of ethylene across a double bond, and more general hydrofunctionalization reactions are atom-economical methods for the synthesis of more complex molecules from simple precursors. For this compound, these reactions can introduce new functional groups and create valuable building blocks.
Hydrovinylation: Cobalt and iron catalysts are effective for the hydrovinylation of 1,3-dienes. Cobalt(II) complexes with bidentate phosphine ligands, in the presence of an aluminum co-catalyst, can catalyze the hydrovinylation of linear 1,3-dienes with ethylene. rsc.orgnih.govrsc.org The regioselectivity of this reaction (1,2- vs. 1,4-addition) can be controlled by the choice of ligand and reaction temperature. nih.gov For example, using specific ligands at low temperatures can lead to the formation of (Z)-3-alkylhexa-1,4-diene as the major product from a 1,4-hydrovinylation. rsc.org Iron diimine complexes have also been shown to catalyze the selective rsc.orgbeilstein-journals.org-hydrovinylation of conjugated dienes with unactivated α-olefins. nih.gov
Hydrofunctionalization: This broader class of reactions involves the addition of an H-X molecule (where X can be OR, NR₂, PR₂, etc.) across the diene. Nickel catalysis has been particularly successful in this area. Nickel-catalyzed enantioselective hydroamination, hydrothiolation, hydrophosphinylation, and hydroalkoxylation of 1,3-dienes have been developed. nih.govnih.gov These reactions provide access to chiral allylic amines, sulfides, phosphine oxides, and ethers, respectively. nih.govnih.gov Copper catalysts have also been used for the reductive functionalization of terminal 1,3-dienes using water as a hydrogen atom donor. rsc.org
The general mechanism for these reactions often involves the formation of a metal-hydride species which then adds to the diene to form a π-allyl metal intermediate. Subsequent reaction with the nucleophile or electrophile completes the catalytic cycle.
Cyclopropanation of Dienes (e.g., Cobalt-Catalyzed)
Cyclopropanation of dienes is a valuable transformation for the synthesis of vinylcyclopropanes, which are versatile intermediates in organic synthesis. Cobalt catalysts have emerged as effective promoters of such reactions.
A notable example is the cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes. This reaction utilizes an isopropylidene source, such as Me₂CCl₂, and zinc as a stoichiometric reductant. The cobalt catalyst promotes the regioselective cyclopropanation of the diene. The regioselectivity is typically governed by the substitution pattern of the 1,3-diene. For instance, in many cases, the terminal double bond is selectively cyclopropanated. This method provides an efficient route to gem-dimethylated vinylcyclopropanes.
The reaction conditions and outcomes for the cobalt-catalyzed dimethylcyclopropanation of a representative 1,3-diene are summarized in Table 2.
| Diene Substrate | Reagents | Catalyst System | Product | Yield | Reference |
| 1,3-Diene | Me₂CCl₂, Zn, ZnBr₂ | [2-t-BuPDI]CoBr₂ | gem-Dimethylated vinylcyclopropane | High |
This cobalt-catalyzed approach offers an alternative to the traditional Simmons-Smith reaction and is often less sensitive to the electronic properties of the diene substrate.
Organocatalysis in Diene Chemistry
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. For reactions involving dienes like this compound, organocatalysts can promote a variety of transformations, most notably the Diels-Alder reaction. wikipedia.org
The primary mode of action for many organocatalysts in diene reactions is the activation of the dienophile through the formation of a reactive intermediate. For example, chiral secondary amines can react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. caltech.eduprinceton.edu This iminium ion has a lower LUMO (Lowest Unoccupied Molecular Orbital) energy, which accelerates the Diels-Alder reaction with the diene and allows for stereocontrol. caltech.eduprinceton.eduresearchgate.net
This strategy has been successfully applied to the enantioselective Diels-Alder reaction between various dienes and dienophiles. caltech.eduprinceton.educaltech.edu For instance, imidazolidinone-based catalysts have been shown to be highly effective in promoting these cycloadditions with excellent enantioselectivities. caltech.eduprinceton.edu The reaction conditions, including the nature of the catalyst, solvent, and any additives, can be tuned to optimize the yield and stereoselectivity. While many studies use cyclopentadiene (B3395910) as a model diene, the methodology is applicable to acyclic dienes as well. caltech.educaltech.edu
Beyond the Diels-Alder reaction, organocatalysis can be employed in other transformations. For example, phosphines can catalyze the isomerization of activated alkynes to 1,3-dienes. researchgate.net The concept of "click organocatalysis" has also been introduced, where an organocatalytic cycle is composed of mutually orthogonal click reactions, such as a Diels-Alder/retro-Diels-Alder sequence, to catalyze another reaction. nih.gov
A summary of representative organocatalytic Diels-Alder reactions is presented in Table 3.
| Diene | Dienophile | Organocatalyst | Key Features | Reference |
| Cyclopentadiene | α,β-Unsaturated Aldehydes | Chiral Imidazolidinones | High yields and enantioselectivities. LUMO-lowering activation via iminium ion formation. | caltech.edu, princeton.edu |
| Acyclic Dienes | Acrolein | Chiral Imidazolidinones | Demonstrates generality of the method beyond cyclic dienes. Good yields and enantioselectivities. | caltech.edu |
| Various Dienes | α,β-Unsaturated Aldehydes | Proline Derivatives | Access to chiral 1,3-cyclohexadienals. | nih.gov |
Biocatalytic Approaches (Enzymatic Transformations)
The application of enzymes in the transformation of this compound and its derivatives showcases the potential of biocatalysis for specific and selective chemical modifications. While direct enzymatic reactions on the parent this compound are not extensively documented in prominent literature, several studies highlight the capabilities of enzymes to act on substituted this compound structures. These biocatalytic processes often provide high stereo-, regio-, and chemoselectivity, which is a hallmark of enzyme-catalyzed reactions. nih.gov
Research into the aerobic degradation pathway of hexachlorocyclohexane (B11772) (HCH) has identified dehydrochlorinase enzymes, such as LinA1 and LinA2 from Sphingobium indicum B90A, that catalyze elimination reactions. asm.org These enzymes are capable of acting on substrates like 1,2,5,6-tetrachlorocyclothis compound, facilitating dehydrochlorination through syn-1,2-elimination to produce trichlorobenzenes (TCB). asm.org This demonstrates an enzymatic pathway for the transformation of a highly substituted cyclic this compound core.
In other metabolic pathways, hydratase enzymes have been shown to interact with diene systems. For example, 4-oxalomesaconate hydratase (LigJ) participates in the degradation of aromatic compounds like syringate and vanillate. qmul.ac.uk This enzyme catalyzes the reversible hydration of (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate. qmul.ac.uk The enzyme also accepts the enol form of 4-oxalomesaconate, which is identified as 2-hydroxy-4-carboxy-hexa-2,4-dienedioate, indicating its activity on a substituted hexadiene skeleton. qmul.ac.uk
Furthermore, enzymatic pathways involved in the biosynthesis of phenazine (B1670421) antibiotics utilize a substituted hexadiene intermediate. The enzyme PhzF is involved in transforming chorismic acid, which leads to the formation of this compound-1-carboxylate derivatives as part of the complex biosynthetic route. d-nb.info Additionally, some studies have explored the use of conjugated dienes like 2,4-hexadienoate (sorbate) as specific quenchers for triplet carbonyls that can be generated enzymatically, highlighting a role for dienes in mitigating oxidative stress in biological systems. nih.gov
| Enzyme/Biocatalyst | Substrate Class | Transformation Type | Product Class |
|---|---|---|---|
| LinA Dehydrochlorinase | Substituted Cyclothis compound (e.g., 1,2,5,6-tetrachlorocyclothis compound) | Dehydrochlorination (Elimination) | Trichlorobenzenes |
| 4-Oxalomesaconate Hydratase (LigJ) | Substituted Hexa-2,4-dienedioate | Hydration (Addition) | Hydroxy-oxobutane-tricarboxylate |
| PhzF | Chorismic Acid | Biosynthesis (Isomerization/Elimination) | This compound-1-carboxylate intermediate |
Photocatalysis and Electrocatalysis
Photocatalysis and electrocatalysis offer alternative methods for activating and transforming this compound and related compounds, often under mild conditions and with unique selectivities compared to thermal methods. These techniques utilize light energy or electrical potential to generate highly reactive species that drive chemical reactions.
Photocatalysis
Photochemical reactions of conjugated dienes are a cornerstone of organic photochemistry. A classic and extensively studied example is the photochemically induced electrocyclic ring-opening of 1,3-cyclohexadiene (B119728) to form (Z)-1,3,5-hexatriene. nih.govacs.org This transformation, governed by the Woodward-Hoffmann rules, proceeds upon irradiation with UV light (e.g., λ = 265 nm) with a quantum yield (Φ) of 0.41. researchgate.net The reaction involves excitation to a higher electronic state, followed by a conrotatory ring-opening to yield the all-cis hexatriene isomer, which can subsequently isomerize. nih.govresearchgate.net This process is fundamental and has applications in organic synthesis and materials science. nih.gov
Photocatalysis can also be used for addition reactions. The photoassisted hydrogenation of 1,3-dienes, including hexa-2,4-diene, has been achieved using chromium carbonyl complexes as catalysts. acs.org In another approach, visible-light photoredox catalysis has been employed for the 1,6-addition of tertiary carbon radicals to hexa-3,5-dien-2-one derivatives, demonstrating a method for constructing new carbon-carbon bonds on a hexadiene framework. researchgate.net Furthermore, the photooxygenation of 1,3-cyclohexadienes with singlet oxygen leads to the formation of endoperoxides, which are valuable synthetic intermediates. researchgate.net
| Reaction Type | Substrate | Catalyst/Condition | Key Product(s) |
|---|---|---|---|
| Electrocyclic Ring-Opening | 1,3-Cyclohexadiene | UV light (λ = 265 nm) | (Z)-1,3,5-Hexatriene |
| Hydrogenation | Hexa-2,4-diene | Chromium Carbonyl Complexes / Light | Hexenes |
| Radical Addition | Hexa-3,5-dien-2-one derivatives | Iridium-based Photocatalyst / Visible Light | δ-substituted-β,γ-unsaturated compounds |
| Photooxygenation | 1,3-Cyclohexadienes | Photosensitizer / Light / O₂ | Endoperoxides |
Electrocatalysis
Electrochemical methods provide a powerful tool for the functionalization of 1,3-dienes. The anodic oxidation of conjugated dienes like 1,3-cyclohexadiene and 2,4-hexadiene (B1165886) in methanol (B129727) has been shown to produce 1,4-dimethoxylated products. researchgate.net This reaction proceeds via the electrochemical generation of a radical cation from the diene, which is then attacked by the nucleophilic solvent.
A notable application is the electrochemical dicarboxylation of conjugated dienes, which allows for the incorporation of carbon dioxide. researchgate.net In a divergent paired electrosynthesis, 1,3-cyclohexadiene was converted into its corresponding 1,4-dicarboxylate salt at the cathode and a 1,4-diacetate ester at the anode. researchgate.net Studies comparing the reactivity of different dienes found that 1,3-cyclohexadiene, with its fixed s-cis conformation, is more reactive towards electrochemical CO₂ incorporation than the flexible, linear 2,4-hexadiene isomers. researchgate.net This highlights the influence of substrate conformation on the efficiency of electrocatalytic reactions.
| Reaction Type | Substrate | Electrode/Conditions | Key Product(s) |
|---|---|---|---|
| Anodic Oxidation | 2,4-Hexadiene | Graphite anode in Methanol/NaClO₄ | Dimethoxyoctadienes / Dimethoxybutenes |
| Dicarboxylation / Diacetoxylation (Paired) | 1,3-Cyclohexadiene | Cathode (carboxylation), Anode (acetoxylation) | 1,4-dicarboxylate salt and 1,4-diacetate ester |
Polymerization Science and Advanced Materials Applications of Hexa 1,3 Diene
Mechanisms of Hexa-1,3-diene Polymerization
This compound, a conjugated diene, can be polymerized through various mechanisms, including radical, anionic, and cationic pathways, as well as coordination polymerization using Ziegler-Natta and metallocene catalysts. The conjugated system of double bonds allows for different modes of addition (1,2- and 1,4-addition), leading to polymers with distinct microstructures and properties.
Radical Polymerization
Radical polymerization is a common industrial method for producing polymers from vinyl monomers. The process involves three main stages: initiation, propagation, and termination. For dienes like this compound, radical polymerization is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then add to the diene monomer, creating a new radical that propagates the chain.
However, conventional free radical polymerization of conjugated dienes often provides limited control over the polymer's molecular weight, architecture, and microstructure (i.e., the ratio of 1,2- to 1,4-addition and the stereochemistry of the 1,4-units). uc.edu Termination reactions, such as coupling and disproportionation, are unavoidable and lead to a broad molecular weight distribution. acs.org While radical processes are widely used for dienes like butadiene and isoprene (B109036), specific detailed studies on the free radical polymerization of this compound are less common in the literature. The principles remain the same, though side reactions and branching may be significant.
Anionic Polymerization
Anionic polymerization, particularly living anionic polymerization, is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures. uliege.be This method proceeds without an inherent termination step, allowing for the synthesis of block copolymers and other complex structures. researchgate.net The polymerization is initiated by a nucleophile, typically an organolithium compound like n-butyllithium (n-BuLi). acs.org
The anionic polymerization of this compound has been investigated, although it presents challenges. acs.org Studies using the n-butyllithium/N,N,N',N'-tetramethylethylenediamine (n-BuLi/TMEDA) system, which is effective for the living polymerization of 1,3-cyclohexadiene (B119728), showed low polymer yield and a broad molecular weight distribution for 1,3-hexadiene (B165228). acs.org This suggests that chain termination or transfer reactions are more prevalent with this linear diene compared to its cyclic counterpart under these conditions. acs.org Despite these challenges, this compound is recognized as a monomer that can be used in anionic polymerization processes to create conjugated diene polymers. google.com The living nature of anionic polymerization of dienes allows for precise control over the polymer architecture, making it a valuable method for creating advanced materials like thermoplastic elastomers. researchgate.netrsc.org
Cationic Polymerization
Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids in combination with a co-initiator. This method can be applied to dienes, but it is often plagued by side reactions. researchgate.net These include chain transfer to the monomer and intramolecular or intermolecular reactions involving the double bonds in the polymer backbone. researchgate.net Such reactions can lead to a loss of unsaturation in the final polymer and the formation of branched or crosslinked structures. researchgate.net
The kinetics of cationic polymerization of 1,3-dienes can be complex and unsteady. researchgate.net For instance, in the polymerization of isoprene and 1,3-pentadiene (B166810), a significant increase in molecular weight and polydispersity is often observed as the reaction progresses, which is attributed to chain transfer to the polymer. researchgate.netosti.gov While specific studies on this compound are not extensively detailed, it is expected to exhibit similar behavior due to the reactivity of the growing carbocationic chain end and the double bonds within the polymer. researchgate.netgoogle.com The control over cationic polymerization can be improved, approaching a living character, by using specific initiating systems and adding non-nucleophilic bases to stabilize the propagating species. acs.org
Ziegler-Natta and Metallocene Catalysis in Diene Polymerization
Coordination polymerization using Ziegler-Natta and metallocene catalysts offers exceptional control over the stereochemistry of the resulting polymer, which is crucial for determining its physical and mechanical properties.
Ziegler-Natta Catalysts: Conventional Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are heterogeneous systems with multiple types of active sites. google.com This multiplicity can lead to polymers with broad molecular weight distributions and heterogeneous compositions. google.com However, they are highly effective for the stereospecific polymerization of olefins and dienes. nsmsi.ir The catalyst's composition, including the use of internal and external electron donors, can be modified to control stereospecificity and activity. nsmsi.irresearchgate.netacs.org These catalysts can polymerize dienes to produce high contents of specific isomers, such as cis-1,4 or trans-1,4 polydienes. The interaction between the catalyst components and the support (often magnesium chloride) plays a critical role in determining the catalyst's performance. acs.org
Metallocene Catalysts: Metallocene catalysts are organometallic compounds containing a transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl-type ligands. uni-konstanz.de Unlike traditional Ziegler-Natta catalysts, well-defined metallocenes act as single-site catalysts, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation. uni-konstanz.de By modifying the ligand structure of the metallocene, it is possible to precisely control the polymer's stereochemical microstructure (isotactic, syndiotactic, or atactic). uni-konstanz.deresearchgate.net Metallocene catalysts activated by methylaluminoxane (B55162) (MAO) or other co-catalysts can polymerize α-olefins and can also incorporate 1,3-dienes into copolymers. uni-konstanz.deznaturforsch.com For instance, certain metallocene systems can catalyze the cyclopolymerization of non-conjugated dienes like 1,5-hexadiene (B165246) or the copolymerization of ethylene (B1197577) with dienes. researchgate.netznaturforsch.com This control makes them highly valuable for producing advanced polyolefin materials with tailored properties. uni-konstanz.demdpi.com
Table 1: Comparison of Polymerization Mechanisms for this compound
| Feature | Radical Polymerization | Anionic Polymerization | Cationic Polymerization | Ziegler-Natta/Metallocene Polymerization |
|---|---|---|---|---|
| Control over MW | Poor | Excellent (Living) | Poor to Moderate | Good to Excellent (Single-site) |
| MW Distribution | Broad | Narrow | Broad | Narrow (Metallocene) / Broad (ZN) |
| Stereocontrol | Poor | Moderate (depends on solvent) | Poor | Excellent |
| Key Challenges | Lack of control, side reactions | Sensitivity to impurities; low yield for 1,3-hexadiene acs.org | Chain transfer, loss of unsaturation researchgate.net | Catalyst design, co-catalyst requirement |
| Primary Advantage | Robust, tolerant to functional groups | Precise architectural control | High stereospecificity |
Controlled Polymerization Techniques
To overcome the limitations of conventional radical polymerization, a set of techniques known as Reversible Deactivation Radical Polymerization (RDRP) has been developed. wikipedia.org These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. acs.orgwikipedia.org This equilibrium minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. acs.org
Reversible Deactivation Radical Polymerization (e.g., ATRP, RAFT)
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile RDRP technique based on a reversible atom transfer process catalyzed by a transition metal complex, typically copper with a nitrogen-based ligand. acs.org The process involves the reversible activation of a dormant species (an alkyl halide) by the metal complex in its lower oxidation state to generate a radical. beilstein-journals.org This radical can propagate by adding a few monomer units before being deactivated by the metal complex in its higher oxidation state. acs.orgbeilstein-journals.org This rapid activation/deactivation cycle ensures that all chains grow at a similar rate. acs.org ATRP is known for its ability to create polymers with complex architectures and high degrees of end-group functionality. beilstein-journals.org While widely applied to monomers like styrenes and (meth)acrylates, its application to conjugated dienes like this compound is less documented, but the general principles of RDRP suggest it could be a viable method for achieving controlled polymerization. sigmaaldrich.com
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful RDRP method that provides excellent control over the polymerization of a wide range of monomers, including dienes. sigmaaldrich.com The control is achieved through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. sigmaaldrich.com Propagating radicals add to the RAFT agent to form a dormant intermediate radical, which can then fragment to release a new radical that can reinitiate polymerization. rsc.org This chain-transfer equilibrium allows for the synthesis of polymers with well-defined molecular weights and narrow distributions. google.com The choice of RAFT agent is critical and depends on the type of monomer being polymerized. sigmaaldrich.com The versatility of RAFT extends to its tolerance of various functional groups and its applicability in different reaction media. sigmaaldrich.comsigmaaldrich.com Notably, diene reagents such as (2E,4E)-hexa-2,4-diene have been used in post-polymerization modifications involving RAFT end-groups, highlighting the compatibility of the chemistry with diene structures. google.comgoogle.com
Table 2: Key Features of RDRP Techniques for Diene Polymerization
| Technique | Activating/Controlling Species | Common Monomers | Key Advantages |
|---|---|---|---|
| ATRP | Alkyl Halide Initiator, Transition Metal Catalyst (e.g., Cu/Ligand) acs.org | Styrenes, (Meth)acrylates, Acrylonitrile sigmaaldrich.com | High end-group functionality, well-defined architectures. beilstein-journals.org |
| RAFT | Thiocarbonylthio RAFT Agent, Radical Initiator sigmaaldrich.com | (Meth)acrylates, Styrenes, Dienes, Vinyl Monomers sigmaaldrich.com | Wide monomer scope, functional group tolerance, various reaction conditions. sigmaaldrich.comsigmaaldrich.com |
Living Anionic Polymerization
Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. researchgate.netacs.orguliege.be This method is particularly effective for conjugated dienes and styrene (B11656) derivatives. researchgate.net The process involves initiation by a strong nucleophile, typically an organolithium compound, in an aprotic solvent. The absence of chain transfer and termination reactions allows the polymer chains to remain active, or "living," until intentionally quenched. nih.gov
The choice of initiator, solvent, temperature, and additives significantly influences the polymerization of 1,3-dienes, allowing for tailored microstructures and chain lengths. srij.or.jp For instance, the polymerization of 1,3-cyclohexadiene, a cyclic analogue of this compound, can achieve a "living" character with narrow molecular weight distribution when using specific initiator/additive systems like n-BuLi/DME in benzene (B151609) at 0 °C or sec-BuLi/DABCO at 20 °C. capes.gov.br
However, applying these systems to linear dienes like this compound can be challenging. Research on the polymerization of 1,3-hexadiene and 2,4-hexadiene (B1165886) using the n-butyllithium/N,N,N',N'-tetramethylethylenediamine (n-BuLi/TMEDA) system resulted in low yields and broad molecular weight distributions, in contrast to the successful living polymerization of 1,3-cyclohexadiene under similar conditions. acs.org This suggests that side reactions are more prevalent with linear hexadienes in these specific anionic systems, hindering the controlled synthesis of high molecular weight polymers. capes.gov.br The structural nuances of the diene monomer play a critical role in the success of living anionic polymerization. researchgate.net
Copolymerization with Other Monomers
This compound can be copolymerized with various other monomers to create materials with tailored properties. Anionic polymerization is a versatile method for producing such copolymers, including random, block, and tapered structures. rsc.orgrsc.org For example, block copolymers of styrene and 1,3-diene monomers are produced industrially as thermoplastic elastomers. srij.or.jp
A significant application involves the hydrogenation of poly(this compound) copolymers. The hydrogenation of highly stereoregular cis-1,4 poly(1,3-hexadiene) can yield ethylene/α-olefin copolymers. sigmaaldrich.com Specifically, hydrogenating isotactic and syndiotactic cis-1,4 poly(1,3-pentadiene) and cis-1,4 poly(isoprene) produces perfectly alternating ethylene/propylene copolymers. dntb.gov.ua This indirect route is valuable for creating copolymers that are difficult to synthesize through direct stereospecific copolymerization of the corresponding monomers. dntb.gov.ua
The reactivity ratios of the comonomers are crucial in determining the final copolymer structure. In anionic copolymerization, significant differences in monomer reactivity can lead to the formation of tapered block copolymers rather than random ones. rsc.orgrsc.org Studies on the copolymerization of 1,3-butadiene (B125203) with 2,4-hexadiene using cobalt and neodymium catalysts have been conducted to understand the resulting microstructure. researchgate.net Furthermore, polar additives like N,N',N"-substituted hexahydro-1,3,5-triazine can be used in the anionic copolymerization of conjugated dienes with vinylaromatic monomers to control the incorporation of each monomer and the final polymer's properties. google.com
Microstructure Control in Poly(this compound)
The properties of poly(this compound) are heavily dependent on its microstructure, which is determined by the stereoregularity and regioselectivity of the polymerization process. The choice of catalyst, solvent, and polymerization conditions are the primary tools for controlling these structural features. srij.or.jpresearchgate.net
Stereoregularity refers to the spatial arrangement of the side groups along the polymer chain. By selecting appropriate catalyst systems, it is possible to synthesize poly(this compound) with highly ordered structures.
Syndiotactic Polymers: These polymers feature alternating arrangements of side groups. Cobalt-based catalysts have been shown to be effective in producing syndiotactic poly(1,3-hexadiene). researchgate.net For instance, the polymerization of (3E)-5-methylthis compound with certain cobalt catalysts yields syndiotactic polyolefins, where the methyl group helps stabilize the syndiotactic configuration.
Isotactic Polymers: In these polymers, all side groups are on the same side of the polymer backbone. Research has demonstrated the synthesis of isotactic cis-1,4 poly(1,3-diene)s, which can then be hydrogenated to form isotactic alternating ethylene/1-alkene copolymers. dntb.gov.ua
Atactic Polymers: These polymers have a random arrangement of side groups and are typically amorphous.
The table below summarizes the effect of catalyst systems on the stereoregularity of polydienes, including those derived from this compound.
| Monomer | Catalyst System | Resulting Stereoregularity | Reference |
| 1,3-Hexadiene | Cobalt dichloride complexes with hindered diphenylphosphine (B32561) ligands | Syndiotactic | researchgate.netsigmaaldrich.com |
| 1,3-Pentadiene | Not Specified | Isotactic cis-1,4 | dntb.gov.ua |
| 1,3-Pentadiene | Not Specified | Syndiotactic cis-1,4 | dntb.gov.ua |
| 5-Methyl-1,3-hexadiene | Cobalt-based catalysts | Syndiotactic |
The hydrogenation of these stereoregular polydienes is a key strategy for producing perfectly alternating ethylene/α-olefin copolymers with controlled tacticity, materials that are otherwise challenging to synthesize directly. dntb.gov.ua
During the polymerization of a conjugated diene like this compound, the monomer can add to the growing polymer chain in different ways, primarily through 1,2-addition or 1,4-addition. tutorchase.com This choice, known as regioselectivity, dictates the location of the remaining double bond in the polymer repeating unit and significantly impacts the final material's properties.
1,4-Addition: The monomer adds at its first and fourth carbon atoms, resulting in a double bond within the polymer backbone (between C2 and C3 of the original diene unit). tutorchase.com
1,2-Addition: The monomer adds at its first and second carbon atoms, leaving a vinyl side group on the polymer chain. tutorchase.com
The outcome of this competition is often dependent on reaction conditions, particularly temperature. Generally, 1,2-addition is favored at lower temperatures (kinetic control), as it often has a lower activation energy. masterorganicchemistry.comlibretexts.orgchemistrysteps.com In contrast, 1,4-addition typically leads to a more thermodynamically stable product (a more substituted, and thus more stable, internal double bond) and is favored at higher temperatures where the reaction can reach equilibrium. tutorchase.commasterorganicchemistry.comlibretexts.org
In anionic polymerization, the solvent and counter-ion play a crucial role. For example, in the polymerization of 1,3-cyclohexadiene with alkyllithium initiators, a high content of 1,4-units is observed. acs.org However, adding a polar additive like TMEDA shifts the selectivity, resulting in a high content of 1,2-units. acs.org The choice of metal and ligand in transition-metal-catalyzed systems is also a determining factor for both regioselectivity and stereoselectivity in the polymerization of 1,3-dienes. researchgate.net
Stereoregularity (e.g., Syndiotactic, Isotactic, Atactic Structures)
Polymerization for Specialty Materials (e.g., Coatings, Adhesives)
Polymers derived from this compound are primarily used in the production of synthetic rubber and plastics. The ability to control the polymer's microstructure allows for the creation of high-performance elastomers.
The copolymerization of this compound is a key route to specialty materials. Block copolymers containing poly(diene) segments are used as thermoplastic elastomers and in more advanced applications. epo.org For example, curable resin compositions comprising block copolymers with acyclic conjugated diene units (such as those from this compound) are used to manufacture laminates and printed circuit boards with low dielectric loss, which is crucial for high-frequency electronics. epo.org
While direct applications of poly(this compound) in coatings and adhesives are not extensively documented, related polydienes serve as important precedents. Cationic polymerization of 1,3-pentadiene is used to produce C5 petroleum resins, which are widely employed as tackifiers in adhesives. mdpi.com Furthermore, functional polymers like poly(3,4-propylenedioxythiophene) are used in coatings for applications such as organic solar cells and neural electrodes. rsc.org This suggests that functionalized polymers derived from a this compound backbone could be developed for similar specialty coating applications.
Topochemical Polymerization of Diene Monomers
Topochemical polymerization is a unique solid-state reaction where monomers are pre-aligned within a crystal lattice, and polymerization proceeds under stimuli like heat or light without disturbing this alignment. wikipedia.orgrsc.org This method offers unparalleled control over the polymer's structure, yielding highly crystalline and stereoregular products that are often difficult to obtain through conventional solution-phase polymerization. wikipedia.orgrsc.org
The field has seen the successful topochemical polymerization of various unsaturated compounds, including diolefins, diacetylenes, and 1,3-dienes. oup.com For 1,3-diene monomers, this technique allows for the synthesis of polymers with precisely controlled stereochemistry. acs.org For instance, derivatives of muconic acid and sorbic acid have been polymerized in the crystalline state using UV or gamma-ray irradiation to produce polymers with specific tacticities. wikipedia.orgoup.comacs.org The stereochemical structure of the resulting polymer is directly dictated by the crystal packing of the monomer. acs.org
Thermally induced topochemical polymerization has also been demonstrated for certain diene monomers with high melting points, such as p-xylylenediammonium disorbate. oup.com While specific examples of the topochemical polymerization of this compound itself are not prominent in the literature, the principles established with other diene monomers demonstrate a powerful potential route. acs.org By designing and crystallizing appropriate derivatives of this compound, it may be possible to synthesize poly(this compound) with a perfectly controlled microstructure via a solvent-free, topochemical approach. wikipedia.orgacs.org
Isomerization and Stereochemical Studies of Hexa 1,3 Diene
Geometric Isomerization (E/Z Interconversion)
Geometric isomerism in hexa-1,3-diene, arising from the restricted rotation around the carbon-carbon double bonds, allows for different spatial arrangements of substituents, leading to E (entgegen) and Z (zusammen) isomers. vaia.com The interconversion between these isomers can be induced by thermal, photochemical, or catalytic means.
Thermal Isomerization Pathways
Thermal energy can overcome the activation barrier for bond rotation, leading to isomerization. In the gas phase, cis-hexa-1,3-diene undergoes a unimolecular isomerization process to yield cis,trans-hexa-2,4-diene (B1605771) as the primary product. rsc.org This reaction is a homogeneous, first-order process. rsc.org Minor amounts of cis,cis-hexa-2,4-diene are also formed, either directly from the starting material or as a secondary product from the initially formed cis,trans-diene. rsc.org The mechanism is believed to proceed through a six-centre, hydrogen-bridged transition state. rsc.org
Extensive studies on similar 1,3-dienes have identified pathways that include the formation of an intermediate cyclobutene (B1205218) or an allylmethylene biradical to facilitate double bond isomerization. researchgate.net
| Parameter | Value |
|---|---|
| Temperature Range | 475–518 K |
| Pressure Range | 2–70 mm |
| Arrhenius Equation | k = 1010.80 exp(–32,500/RT) sec–1 |
| Activation Energy (Ea) | 32.5 kcal/mol |
Photochemical Isomerization Mechanisms
Photochemical reactions provide an alternative pathway for E/Z isomerization by accessing excited electronic states with different potential energy surfaces. rsc.org For conjugated polyenes like hexa-1,3,5-triene, light-induced isomerization about the double bonds is a common process. msu.edu The absorption of light promotes the molecule to a singlet excited state, which can undergo various reactions, including cis-trans isomerization, before returning to the ground state. researchgate.net
The mechanism often involves rotation around a formal double bond in the excited state, which has reduced bond order. msu.edu This process is sensitive to environmental factors like the rigidity of the medium. msu.edu For 1,3,5-hexatrienes, the quantum yields of isomerization can show a marked dependence on the concentration of the triene, suggesting a quantum chain mechanism where the excited triplet state acts as the chain-carrying species. capes.gov.br
Catalytic Isomerization Strategies
Catalysts offer efficient and selective routes for geometric isomerization under milder conditions. Various transition metal complexes have been developed to catalyze the E/Z interconversion of 1,3-dienes. organic-chemistry.org
Cobalt Catalysis : A combination of a CoCl₂ precatalyst and an amido-diphosphine-oxazoline ligand effectively catalyzes the isomerization of E/Z mixtures of 1,3-dienes to furnish the (E)-isomers with high stereoselectivity. organic-chemistry.orgorganic-chemistry.org Another cobalt-catalyzed method allows for the multipositional isomerization of conjugated dienes to access disubstituted 1,3-dienes with excellent E,E stereoselectivity. organic-chemistry.orgorganic-chemistry.org This is proposed to occur via an alkene insertion of a cobalt hydride species followed by β-H elimination from a π-allyl cobalt intermediate. organic-chemistry.orgorganic-chemistry.org
Palladium Catalysis : Bimetallic Pd-Sn or Pd-Ag catalysts can influence the isomerization of this compound during hydrogenation, enhancing selectivity towards E-hex-3-ene. researchgate.net A dinuclear Pd(I)-Pd(I) complex has been shown to mediate the selective, uphill isomerization of an E-1,3-diene to its less stable Z-isomer without photoirradiation by coupling the reaction with an energetically favorable process. researchgate.net
Ruthenium Catalysis : Ruthenium hydride complexes promote the positional isomerization of 1,3-dienes into more highly substituted, thermodynamically favored 1,3-dienes in a stereoconvergent manner. organic-chemistry.orgorganic-chemistry.org
Gold Catalysis : A gold(I) complex with a specially designed ligand has been used for the isomerization of alkynes into 1,3-dienes under mild conditions. acs.org
| Catalyst System | Transformation | Selectivity | Reference |
|---|---|---|---|
| CoCl₂ / Amido-diphosphine-oxazoline ligand | E/Z mixture to (E)-isomer | High stereoselectivity for (E) | organic-chemistry.orgorganic-chemistry.org |
| Dinuclear Pd(I) complex | (E,E)-diene to (Z,E)-diene | Selective for Z-isomer | researchgate.net |
| Ruthenium hydrides | Positional isomerization | Stereoconvergent to more substituted diene | organic-chemistry.orgorganic-chemistry.org |
| Pd-Sn / Al₂O₃ | Hydrogenation/Isomerization of 1,3-hexadiene (B165228) | Enhanced selectivity for E-hex-3-ene | researchgate.net |
Conformational Isomerism and Energetics
Conjugated dienes like this compound can exist as conformational isomers due to rotation around the central C-C single bond. libretexts.org This gives rise to the s-cis and s-trans conformations. msu.edu The energy barrier for this interconversion is typically low, allowing for rapid equilibrium at room temperature. libretexts.org Generally, the s-trans conformer is more stable than the s-cis conformer due to reduced steric hindrance. libretexts.orgmsu.edu
The conjugation of double bonds in this compound results in increased thermodynamic stability compared to its non-conjugated isomers, such as hexa-1,5-diene (an isolated diene) or hexa-1,2-diene (a cumulated diene). libretexts.orgmsu.edu This stabilization, estimated to be about 5 kcal/mole, can be observed in their heats of hydrogenation. libretexts.orgmsu.edu
| Compound | Diene Type | Heat of Hydrogenation (kcal/mol) | Relative Stability Note |
|---|---|---|---|
| 1-Hexene | Reference Alkene | ~30.1 | - |
| Hexa-1,5-diene | Isolated | ~60.2 (approx. 2 x 1-hexene) | Behaves as two independent double bonds |
| This compound | Conjugated | ~55.2 | Stabilized by ~5 kcal/mol due to conjugation |
| Hexa-1,2-diene | Cumulated | ~66.2 | Less stable than the isolated diene |
Enantioselective Transformations of Chiral this compound Derivatives
The development of catalytic enantioselective reactions involving 1,3-dienes is a significant area of synthetic chemistry, providing access to complex chiral molecules. nih.gov These transformations often involve the creation of one or more stereocenters with high levels of control.
Enantioselective Hydroamination : A nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes has been developed using a chiral diphosphine ligand (SKP). dicp.ac.cn This method yields α-substituted chiral allylamines with excellent regio- and enantioselectivity. dicp.ac.cn
Enantioselective Perfluoroalkylamination : A copper-catalyzed three-component reaction involving 1,3-dienes, aniline (B41778) derivatives, and a trifluoromethyl source enables the enantioselective radical 1,4-perfluoroalkylamination. nih.gov This process can convert Z/E mixtures of 1,3-dienes into enantiomerically enriched (E)-selective allylic amines. nih.gov
Enantioselective Annulation : Iridium/chiral diene complexes can catalyze the enantioselective [3 + 2] annulation between 1,3-dienes and N-acyl ketimines. rsc.org This C-H activation process produces spiroaminoindane derivatives with high yield, regioselectivity, and enantioselectivity. rsc.org
Asymmetric Hetero-Diels-Alder Reactions : The stereoselectivity of the hetero-Diels-Alder reaction between nitroso compounds and dienes can be controlled through the use of chiral dienes, chiral auxiliaries on the dienophile, or chiral catalysts. beilstein-journals.org For example, reacting cyclothis compound with an acylnitroso dienophile bearing a chiral auxiliary resulted in up to 98% diastereomeric excess (de). beilstein-journals.org
| Reaction Type | Catalyst/System | Product Type | Selectivity Achieved | Reference |
|---|---|---|---|---|
| 1,4-Hydroamination | Ni / Chiral Diphosphine (SKP) | Chiral Allylamines | High yields, >18/1 rr, up to 98% ee | dicp.ac.cn |
| 1,4-Perfluoroalkylamination | Cu(I) / Chiral Ligand | Trifluoromethylated Chiral Allylic Amines | Moderate to high yields and enantioselectivity | nih.gov |
| [3 + 2] Annulation | Ir / Chiral Diene Complex | Spiroaminoindane Derivatives | High regio- and enantioselectivity | rsc.org |
| Hetero-Diels-Alder | Chiral Acylnitroso Dienophile | Bicyclic Oxazines | Up to 98% de | beilstein-journals.org |
Strategic Role of Hexa 1,3 Diene in Complex Organic Synthesis
Building Block for Natural Product Synthesis
The 1,3-diene motif is a recurring structural element in numerous biologically active natural products. researchgate.netnih.gov Consequently, hexa-1,3-diene and its derivatives are valuable starting materials for the total synthesis of these complex molecules. A primary application of this compound in this context is its use in the Diels-Alder reaction, a powerful tool for the construction of six-membered rings with high stereocontrol. wikipedia.org This reaction allows for the efficient assembly of the core cyclic structures found in many natural products.
For instance, the synthesis of various carbocyclic compounds, which form the backbone of many natural products, can be achieved using this compound as a key reactant. researchgate.net The ability to introduce functionality and control stereochemistry at multiple centers simultaneously makes the Diels-Alder reaction with this compound a highly convergent and efficient strategy in natural product synthesis. rsc.org
Precursor for Pharmaceutically Relevant Scaffolds
The versatility of this compound extends to the synthesis of scaffolds that are fundamental to the development of new pharmaceutical agents. ontosight.aiwhiterose.ac.uk The conjugated diene system allows for a variety of chemical transformations beyond cycloadditions, making it a valuable precursor for diverse molecular architectures. researchgate.net
Recent research has highlighted the use of dienes in the creation of novel, three-dimensional molecular scaffolds for drug discovery. whiterose.ac.uk These scaffolds provide a framework for the development of new drugs with unique pharmacological profiles. Furthermore, the development of new synthetic methods, such as the palladium(II)-catalyzed sequential dehydrogenation of aliphatic acids, provides a direct route to 1,3-dienes, including those that can serve as precursors to drugs like the antiasthmatic seratrodast. nih.gov The ability to form dienes from readily available starting materials enhances their utility in the synthesis of complex pharmaceutical compounds. nih.gov
Intermediate in Agrochemical Synthesis
This compound also plays a role as a versatile intermediate in the synthesis of agrochemicals. ontosight.ai The reactivity of its conjugated double bonds allows for the introduction of various functional groups necessary for the biological activity of pesticides and herbicides. The structural motifs accessible from this compound are found in a range of agrochemical products.
One of the key reactions in this area is the Diels-Alder reaction, which can be used to create complex cyclic structures. For example, hexachlorocyclopentadiene, a derivative of a diene, has been a precursor to a number of insecticides, including chlordane, aldrin, and dieldrin. wikipedia.org While the use of some of these compounds has been curtailed due to environmental concerns, the underlying synthetic strategies involving dienes continue to be relevant in the design of new, more effective, and environmentally benign agrochemicals.
Synthesis of Advanced Materials Precursors
The conjugated π-system of this compound and its derivatives makes them valuable precursors for the synthesis of advanced materials with unique electronic and optical properties. These materials find applications in organic electronics, photovoltaic devices, and as luminescent materials.
The electronic properties of conjugated dienes are central to their use in these applications. The delocalization of π-electrons along the diene backbone leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This property is crucial for the development of organic semiconductors and materials for photovoltaic devices. nit.ac.ir
Furthermore, the incorporation of 1,3-diene units into larger molecular structures has been shown to be a successful strategy for creating luminescent materials. tandfonline.comresearchgate.net For example, multiphenyl-substituted 1,3-butadienes have been investigated as aggregation-induced emission (AIE) luminogens, which are highly fluorescent in the solid state. researchgate.netresearchgate.net These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net
Role in Combustion Processes
This compound is also recognized as an important intermediate in combustion processes. The study of the combustion of hydrocarbons is critical for understanding energy production and minimizing the formation of pollutants. The isomerization of non-conjugated dienes to conjugated dienes like this compound is an exothermic process, indicating that the conjugated isomer is more stable. doubtnut.com This stability influences the reaction pathways and energy release during combustion.
Q & A
Basic Research Questions
Q. How can UV-Vis spectroscopy distinguish Hexa-1,3-diene from its structural isomers (e.g., Hexa-1,4-diene)?
- Methodological Answer : Conjugated dienes like this compound exhibit UV absorption above 200 nm due to π→π* transitions in the conjugated system, whereas non-conjugated isomers (e.g., Hexa-1,4-diene) lack this absorption. To confirm, measure UV spectra in hexane or cyclohexane and compare λmax values. For example, this compound shows a characteristic peak at ~219 nm, while non-conjugated isomers absorb below 200 nm .
- Table :
| Compound | Conjugation | λmax (nm) |
|---|---|---|
| This compound | Yes | ~219 |
| Hexa-1,4-diene | No | <200 |
Q. What synthetic routes are reliable for producing this compound in laboratory settings?
- Methodological Answer : A common method involves dehydrohalogenation of 1,3-dihalohexane using a strong base (e.g., KOH in ethanol) under controlled temperature (60–80°C). Alternatively, catalytic dehydrogenation of hexane over platinum or palladium catalysts can yield conjugated dienes. Purification via fractional distillation under inert atmosphere is critical to prevent polymerization .
Q. How do researchers ensure reproducibility in measuring this compound’s spectroscopic properties?
- Methodological Answer : Standardize solvent choice (non-polar solvents minimize shifts in λmax), calibrate instruments using reference compounds (e.g., benzene), and report temperature/pH conditions. Triplicate measurements and peer validation of spectral data are essential to address experimental variability .
Advanced Research Questions
Q. What computational methods best predict this compound’s electronic structure and reactivity?
- Methodological Answer : Hybrid density-functional theory (DFT) methods like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with a 6-31G(d) basis set accurately model conjugation effects and electron density distribution. The Colle-Salvetti correlation-energy functional improves accuracy for excited-state properties (e.g., UV transitions). Validate results against experimental spectra and ionization potentials .
Q. How can conformational equilibria in substituted this compound derivatives be analyzed experimentally?
- Methodological Answer : Variable-temperature circular dichroism (CD) spectroscopy resolves rotameric populations. For example, 5-t-butylcyclothis compound exhibits an equatorial-axial energy difference of ~1.7 kJ/mol, quantified via van’t Hoff analysis of CD spectra at 10–60°C. Computational MD simulations complement these findings .
Q. What strategies resolve contradictions between computational and experimental data on this compound’s thermodynamic properties?
- Methodological Answer :
Cross-validate DFT functionals (e.g., compare B3LYP vs. M06-2X results).
Re-examine basis set adequacy (e.g., augment with polarization/diffuse functions).
Replicate experimental conditions (solvent, temperature) in simulations.
Discrepancies in enthalpy of formation >5 kcal/mol warrant revisiting experimental calorimetry protocols or computational convergence criteria .
Q. How should researchers design experiments to study this compound’s reactivity in Diels-Alder reactions?
- Methodological Answer :
Use electron-deficient dienophiles (e.g., maleic anhydride) to enhance reaction rates.
Monitor reaction progress via <sup>1</sup>H NMR (disappearance of diene protons at δ 5.0–6.0 ppm).
Control stereoselectivity by varying solvent polarity (e.g., THF vs. DCM) and temperature.
Report yields, regioselectivity (endo rule), and stereochemical outcomes with chiral GC or HPLC .
Methodological Best Practices
- Data Recording : Maintain lab notebooks with raw spectra, computational input files, and reaction conditions. Use version-control software for computational data .
- Literature Review : Prioritize primary sources (ACS, RSC journals) over unreviewed databases. Cross-reference synthesis protocols with Organic Syntheses or Journal of Organic Chemistry .
- Ethical Reporting : Disclose computational convergence thresholds (e.g., SCF tolerance) and experimental error margins (e.g., ±0.5 nm in λmax) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
